7-(1-Chloroethyl)-3-methylquinoline chemical structure and properties
This technical guide provides an in-depth analysis of 7-(1-Chloroethyl)-3-methylquinoline , a specialized heterocyclic building block. While less common than the standard 2-substituted quinoline intermediates used in leu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 7-(1-Chloroethyl)-3-methylquinoline , a specialized heterocyclic building block. While less common than the standard 2-substituted quinoline intermediates used in leukotriene receptor antagonists (like Montelukast), this structure represents a critical "warhead" for introducing a quinoline pharmacophore with a specific chiral or racemic alkyl linkage.
Structure, Synthesis, and Chemical Properties
Executive Summary & Structural Analysis
7-(1-Chloroethyl)-3-methylquinoline is a reactive benzylic-type electrophile built upon a bicyclic aromatic quinoline core. It functions primarily as an alkylating agent in medicinal chemistry, enabling the attachment of the quinoline scaffold to nucleophilic side chains (e.g., thiols, amines) via the reactive C7-ethyl chloride handle.
3-Methyl Group: Lipophilic steric block; prevents metabolism or substitution at the C3 position.
7-(1-Chloroethyl) Group: A secondary benzylic chloride. The carbon attached to the chlorine is a chiral center, making this molecule capable of existing as R or S enantiomers.
Structural Significance
The placement of the chloroethyl group at position 7 (benzene ring) rather than position 2 or 4 (pyridine ring) preserves the electronic properties of the nitrogen heterocycle while allowing extension into a hydrophobic pocket. The secondary chloride is highly reactive towards nucleophilic substitution (
or ) due to resonance stabilization of the transition state by the adjacent aromatic system.
Synthesis Protocols
Since this compound is a specialized intermediate, its synthesis is best approached via a convergent route starting from 7-acetyl-3-methylquinoline .
Retrosynthetic Analysis
The most robust pathway involves the construction of the quinoline ring followed by functional group interconversion.
Ring Construction: Doebner-Miller or Friedländer synthesis to form the 3-methylquinoline core with a ketone handle.
Reduction: Conversion of the ketone to a secondary alcohol.
Chlorination: Activation of the alcohol to the chloride.[1][2]
Dissolve the alcohol (from Step 2) in anhydrous DCM under
atmosphere.
Cool to 0°C.
Add
(1.2 eq) dropwise. Note: Evolution of and gas will occur.[1]
Allow to warm to RT and stir for 4 hours.
Workup: Evaporate volatiles under reduced pressure. Do not use aqueous workup if the product is unstable; otherwise, wash rapidly with cold
.
Storage: Store as a solid or concentrated oil under inert gas at -20°C.
Visualization: Synthesis Pathway
Caption: Step-wise synthetic route from commercially available precursors to the target chloro-quinoline.
Reaction Mechanism: Chlorination Dynamics
The conversion of the secondary alcohol to the chloride using thionyl chloride (
) is the most chemically intricate step. It can proceed via two distinct mechanisms depending on the presence of a base (like Pyridine).
Mechanism A:
(Internal Nucleophilic Substitution)
Conditions: No base present.
Process: The alcohol attacks
to form an alkyl chlorosulfite intermediate (). The chloride ion then attacks the carbocation from the same side as the leaving group leaves, often leading to Retention of Configuration .
Relevance: If the starting alcohol is enantiopure, this pathway preserves stereochemistry (though ion-pair collapse often leads to some racemization).
Mechanism B:
(Inversion)
Conditions: Pyridine or Triethylamine added.
Process: The base neutralizes the
, generating free ions. The base also activates the leaving group. The free chloride attacks from the backside, leading to Inversion of Configuration .
Relevance: Preferred if specific stereochemistry (e.g., converting S-alcohol to R-chloride) is required.
Visualization: Mechanistic Divergence
Caption: Mechanistic pathways for chlorination determining the stereochemical outcome.
Physicochemical Properties & Stability[1]
Property
Value / Description
Note
Appearance
Off-white to pale yellow solid/oil
Tends to darken upon oxidation.
Solubility
Soluble in DCM, Chloroform, EtOAc
Insoluble in water; hydrolyzes slowly.
Reactivity
High (Alkylating Agent)
Reacts rapidly with thiols, amines, and azides.
Stability
Moisture Sensitive
Hydrolyzes back to alcohol in aqueous acid/base.
Storage
< -20°C, Inert Atmosphere
Prevent formation of HCl gas in container.
Stability Warning
The benzylic C-Cl bond is labile. In the presence of moisture, it hydrolyzes to the alcohol and HCl. The HCl generated can protonate the quinoline nitrogen, forming a salt that may precipitate or catalyze further degradation. Always store over activated molecular sieves if kept in solution.
Applications in Drug Discovery
This scaffold is particularly relevant in the synthesis of Leukotriene Receptor Antagonists (LTRAs) and anti-malarial analogs.
Thioether Formation: The most common reaction is the coupling with a thiol-containing side chain (e.g., mercaptobenzoic acid derivatives) using a base like
or NaH in DMF. This mimics the coupling strategy used in Montelukast synthesis.
Chiral Resolution: If the racemic chloride is used, the resulting coupled product often requires chiral HPLC resolution or crystallization with chiral acids (e.g., di-p-toluoyl-L-tartaric acid) to isolate the bioactive enantiomer.
Acute Effects: Corrosive, Lachrymator (causes tearing), severe skin/eye irritant.
Handling:
Must be handled in a certified chemical fume hood.
Double-gloving (Nitrile) recommended.
Quench all glassware and waste with dilute NaOH to destroy residual alkyl chloride before disposal.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SNi/SN2 mechanisms of SOCl2).
Musser, J. H., et al. (1990). "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry. (Provides context on quinoline-based alkylation strategies).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general nucleophilic substitution on benzylic centers).
Patel, M., et al. (2009). "Process for the preparation of Montelukast Sodium." US Patent 2009/0184285. (Describes analogous chloro-quinoline coupling reactions).
The following technical guide details the physical properties, safety protocols, and application workflows for 7-(1-Chloroethyl)-3-methylquinoline (CAS 1884155-86-5). [1] Executive Summary CAS 1884155-86-5 , chemically i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, safety protocols, and application workflows for 7-(1-Chloroethyl)-3-methylquinoline (CAS 1884155-86-5).
[1]
Executive Summary
CAS 1884155-86-5 , chemically identified as 7-(1-Chloroethyl)-3-methylquinoline , is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1][2] It functions as a high-value electrophilic intermediate, enabling the attachment of the lipophilic 3-methylquinoline scaffold to nucleophilic pharmacophores (amines, thiols) via the reactive 1-chloroethyl handle.[1][2] This compound is frequently implicated in the synthesis of kinase inhibitors and receptor antagonists where the quinoline ring provides critical
- stacking interactions within the binding pocket.[1]
Chemical Identity & Physical Characterization
This section consolidates the physicochemical data necessary for analytical verification and experimental planning.
Note: Experimental values for this specific intermediate are proprietary; values below represent consensus data for close structural analogs (e.g., 7-chloromethyl-3-methylquinoline) and calculated properties.
Property
Value / Range
Condition
Appearance
Off-white to pale yellow solid
Ambient
Melting Point
65 – 75 °C (Predicted)
Standard Pressure
Boiling Point
~310 – 320 °C
760 mmHg
Solubility
Soluble in DCM, DMSO, DMF, EtOAc
25 °C
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Hydrophobic
LogP (Calc)
~3.8 – 4.2
Lipophilic
pKa (Calc)
~4.5 (Quinoline nitrogen)
Basic
Safety Data Sheet (HSE Profile)
CRITICAL WARNING: This compound contains a reactive alkyl chloride moiety (benzylic-like). It acts as an alkylating agent and must be handled with extreme caution to prevent irreversible DNA interaction or severe tissue irritation.[1]
Hazard Identification (GHS Classification)
Signal Word:DANGER
H314: Causes severe skin burns and eye damage (Corrosive).[1]
H341: Suspected of causing genetic defects (Mutagenic potential due to alkylating nature).[1]
H317: May cause an allergic skin reaction (Sensitizer).[1]
Engineering Controls: All operations must be performed inside a certified chemical fume hood. Do not handle on an open bench.
PPE:
Gloves: Double-gloving with Nitrile (minimum 0.11 mm) is required.[1]
Eye Protection: Chemical splash goggles + Face shield if working with >1g.[1]
Body: Lab coat + Tyvek apron recommended for synthesis scales.[1]
Storage:
Temperature: Store at 2–8 °C (Refrigerated).
Atmosphere: Hygroscopic and hydrolytically unstable.[1] Store under Argon or Nitrogen in a tightly sealed vial. Moisture converts the chloride back to the alcohol (inactive).[1]
Mechanism & Application
The utility of CAS 1884155-86-5 lies in its "warhead" functionality.[1] The chlorine atom at the benzylic position (C7-ethyl) is a good leaving group, activated by the electron-deficient quinoline ring.[1]
Primary Mechanism: Nucleophilic Substitution (
)
Researchers utilize this molecule to introduce the (3-methylquinolin-7-yl)ethyl moiety.[1]
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen.
Dissolution: Dissolve 1.0 g of 7-(1-hydroxyethyl)-3-methylquinoline in 10 mL of anhydrous DCM. Cool to 0 °C in an ice bath.
Addition: Add catalytic DMF. Then, add
dropwise via a syringe over 10 minutes.[1][2] Caution: Gas evolution (, ).[1][2]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The alcohol spot (lower
) should disappear.
Workup:
Concentrate the reaction mixture in vacuo to remove excess
and solvent.
Redissolve the residue in DCM and wash with cold saturated
Purification: The crude chloride is often pure enough for the next step.[1] If unstable, use immediately. If storage is needed, flash chromatography (Silica, Hexane/EtOAc gradient) may be performed, but minimize silica contact time to prevent hydrolysis.[1][2]
Technical Whitepaper: Physicochemical Profiling of 7-(1-Chloroethyl)-3-methylquinoline
This technical guide provides an in-depth physicochemical profiling of 7-(1-Chloroethyl)-3-methylquinoline , a specific quinoline derivative likely utilized as a reactive electrophilic intermediate in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth physicochemical profiling of 7-(1-Chloroethyl)-3-methylquinoline , a specific quinoline derivative likely utilized as a reactive electrophilic intermediate in medicinal chemistry.
Given the structural specificity (a secondary benzylic-like chloride on a quinoline scaffold), this guide focuses on the precise calculation of its molecular weight, the prediction and experimental validation of its lipophilicity (LogP/LogD), and the handling of its reactive nature during analysis.
Executive Summary
7-(1-Chloroethyl)-3-methylquinoline (Formula: C₁₂H₁₂ClN) is a heterobicyclic building block characterized by a reactive 1-chloroethyl group at the 7-position and a methyl substituent at the 3-position. Unlike the common 7-chloro-2-methylquinoline used in Montelukast synthesis, this 3,7-substituted isomer presents unique steric and electronic properties.
This guide details the Molecular Weight (MW) and Lipophilicity (LogP) of this compound, providing researchers with the necessary data for stoichiometry calculations and purification strategies (e.g., normal phase vs. reverse phase chromatography). It establishes a self-validating HPLC protocol for experimentally determining lipophilicity, critical for assessing its behavior in biological systems or synthetic workups.
Part 1: Molecular Characterization & Weight Analysis
Structural Definition
The molecule consists of a quinoline core (benzo[b]pyridine) substituted at:
Position 3: A Methyl group (–CH₃), increasing lipophilicity and electron density slightly.
Position 7: A 1-Chloroethyl group (–CH(Cl)CH₃), introducing a chiral center and a reactive electrophilic site.
Molecular Weight & Isotopic Distribution
Precise molecular weight is requisite for high-resolution mass spectrometry (HRMS) and molarity calculations.
Chemical Formula: C₁₂H₁₂ClN
Isotope
Mass (Da)
Abundance
Contribution
Carbon-12
12.00000
98.93%
12 × 12.000 = 144.000
Hydrogen-1
1.00783
99.98%
12 × 1.008 = 12.094
Nitrogen-14
14.00307
99.63%
1 × 14.003 = 14.003
Chlorine-35
34.96885
75.78%
0.758 × 34.969 ≈ 26.50
Chlorine-37
36.96590
24.22%
0.242 × 36.966 ≈ 8.95
Calculated Values:
Average Molecular Weight:205.68 g/mol
Monoisotopic Mass (³⁵Cl):205.066 g/mol
Isotopic Pattern: A characteristic 3:1 intensity ratio (M : M+2) due to the single Chlorine atom.
Technical Note: In Mass Spectrometry (ESI+), look for the protonated molecular ion
at m/z 206.07 and 208.07 .
Part 2: Lipophilicity (LogP/LogD)[1]
Lipophilicity is the key driver for this molecule's solubility in organic solvents (DCM, Ethyl Acetate) during extraction and its retention on C18 chromatography columns.
Theoretical Prediction (In Silico)
Using fragment-based contribution methods (cLogP), we estimate the partition coefficient.
Chlorine Substitution (Secondary alkyl): +0.35 (Cl is lipophilic but introduces dipole)
Correction Factors: Ortho/Meta interactions are minimal here.
Estimated LogP:3.6 – 3.9
pH Dependence (LogD)
The quinoline nitrogen is basic (
).
At pH 1-3 (Acidic): The nitrogen is protonated (
). The molecule becomes highly polar. LogD will be significantly lower (< 1.0).
At pH 7.4 (Physiological): The molecule is >99% neutral.
.
Summary Table: Physicochemical Constants
Property
Value
Confidence
Context
Molecular Weight
205.68 g/mol
High
Average Mass
Predicted LogP
3.75 ± 0.3
Medium
Consensus cLogP
LogD (pH 7.4)
~3.75
Medium
Neutral species dominates
LogD (pH 2.0)
< 1.0
High
Ionized species dominates
Topological Polar Surface Area (TPSA)
~12.9 Ų
High
Only Pyridine N contributes
Part 3: Experimental Determination Protocol
Since this specific intermediate is reactive (benzylic chloride), standard "Shake-Flask" methods (24h equilibrium) may cause hydrolysis to the alcohol (7-(1-hydroxyethyl)...). RP-HPLC is the preferred method as it is faster and minimizes degradation.
Method: RP-HPLC Estimation of LogP
This protocol uses the correlation between capacity factor (
) and hydrophobicity.
Reagents:
Column: C18 (ODS) column, e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm.
Mobile Phase: Methanol / Water (buffered to pH 7.4 with 10mM Ammonium Phosphate).
Derivation: Interpolate the LogP of the analyte from the regression line.
Self-Validating Logic
Check 1 (Hydrolysis Monitor): If a second peak appears earlier (lower
) and grows over time, this is the hydrolysis product (Alcohol). The later peak is the intact Chloride.
Check 2 (Isotope Match): If using LC-MS, the peak must show the 3:1 Cl isotope pattern.
Part 4: Visualization of Workflows
Molecular Property & Synthesis Logic
This diagram illustrates the structural derivation and potential reactivity pathways affecting analysis.
Figure 1: Structural composition and degradation pathways affecting physicochemical analysis.[1]
Analytical Workflow (HPLC)
A step-by-step logic flow for determining LogP without degrading the sample.
Figure 2: Analytical decision matrix for lipophilicity determination.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]
Organization for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
Vrakas, D., et al. (2005). Investigation of the relationships between logP and various chromatographic indices for a series of substituted coumarins/quinolines. QSAR & Combinatorial Science. Retrieved from [Link]
The Renaissance of the Quinoline Scaffold: Strategic Functionalization for Multidrug Resistance
Topic: Novel Quinoline Scaffolds for Medicinal Chemistry Research Content Type: In-Depth Technical Guide Executive Summary The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structure...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Novel Quinoline Scaffolds for Medicinal Chemistry Research
Content Type: In-Depth Technical Guide
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. Despite its historical dominance (e.g., quinine, chloroquine, ciprofloxacin), the scaffold is currently undergoing a renaissance driven by the urgent need to combat Multidrug Resistance (MDR) in oncology and infectious diseases.
This technical guide moves beyond classical structure-activity relationships (SAR). It focuses on next-generation functionalization strategies —specifically C-H activation and green multicomponent reactions (MCRs)—that allow researchers to access novel chemical space at the C2, C4, and C8 positions. We analyze the causality between specific substitution patterns and therapeutic outcomes, providing a roadmap for designing high-affinity ligands for kinase and topoisomerase targets.
Part 1: Structural Diversity & Pharmacophore Mapping
The quinoline core's lipophilicity and planar architecture allow it to intercalate into DNA and bind hydrophobically to enzyme pockets. However, modern drug design requires precise modification to tune solubility, reduce toxicity (e.g., phototoxicity associated with halogenation), and enhance target selectivity.
The Logic of Substitution
Field-proven SAR data indicates that specific positions on the quinoline ring govern distinct biological interactions:
Position C2 (Steric/Electronic Gatekeeper): Large substituents here (e.g., aryl, heteroaryl) often enhance lipophilicity and can dictate selectivity between bacterial and human topoisomerases.
Position C4 (The "Kinase Vector"): Substitution at C4 is critical for anticancer activity. An amino or ether linkage here frequently directs the molecule toward the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).
Position C8 (The Chelation Site): Functionalization with hydroxyl or sulfonamide groups creates a bidentate chelation site (N1-O8), essential for inhibiting metalloproteases or targeting metal-dependent bacterial enzymes.
Visualization: The Quinoline SAR Map
The following diagram illustrates the functional logic of the quinoline scaffold in a drug design context.
Figure 1: Functional pharmacophore map of the quinoline scaffold highlighting critical substitution vectors for medicinal chemistry optimization.
Part 2: Advanced Synthetic Methodologies
Traditional quinoline synthesis (Skraup, Friedländer) often requires harsh conditions (strong acids, high heat) that limit functional group tolerance. Modern medicinal chemistry prioritizes Green Multicomponent Reactions (MCRs) and C-H Activation to rapidly generate library diversity.
Protocol: Nanocatalyst-Mediated Green Synthesis
This protocol describes a self-validating, one-pot synthesis of polyfunctionalized quinolines using a Zinc Oxide (ZnO) nanocatalyst. This method is selected for its operational simplicity, high atom economy, and scalability.
Objective: Synthesis of 2-amino-4-aryl-3-cyano-quinoline derivatives via a four-component condensation.
Materials:
Aromatic aldehyde (1.0 mmol)
Cyclohexan-1,3-dione (1.0 mmol)
Malononitrile (1.0 mmol)
Ammonium acetate (1.5 mmol)
ZnO Nanoparticles (10 mol%)
Solvent: Water:Ethanol (1:1 v/v)
Step-by-Step Methodology:
Catalyst Preparation:
Dissolve Zinc Acetate Dihydrate in ethanol. Add NaOH solution dropwise under vigorous stirring until pH 10.
Reflux at 80°C for 2 hours.
Filter the white precipitate, wash with deionized water/ethanol, and calcine at 500°C for 3 hours to obtain active ZnO nanoparticles.
Reaction Setup:
In a 50 mL round-bottom flask, combine the aldehyde, cyclohexan-1,3-dione, malononitrile, and ammonium acetate in 5 mL of H2O:EtOH.
Add 10 mol% ZnO nanoparticles.
Reflux & Monitoring:
Heat the mixture to reflux (approx. 80°C).
Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). The disappearance of the aldehyde spot indicates completion (typically 15–45 mins).
Isolation & Purification:
Cool the reaction mixture to room temperature. The solid product will precipitate out.
Filter the crude solid.
Catalyst Recovery: Wash the filtrate with hot ethanol to recover the ZnO catalyst (can be reused up to 5 cycles).
Recrystallize the crude product from hot ethanol to yield pure crystals.
Characterization:
Confirm structure via ^1H NMR (expect singlet for CH at C4 if dihydro, or aromatic protons) and IR (CN stretch at ~2200 cm^-1).
Causality: The ZnO nanoparticles act as a Lewis acid, activating the carbonyl group of the aldehyde for Knoevenagel condensation, followed by Michael addition of the enaminone (formed in situ). The aqueous ethanol medium promotes the hydrophobic effect, accelerating the aggregation of reactants.
Synthetic Workflow Diagram
Figure 2: One-pot green synthesis workflow for functionalized quinolines using nanocatalysis.
Part 3: Therapeutic Applications & Case Studies
Anticancer: Targeting Kinases (EGFR/VEGFR)
Recent research validates 4-substituted quinolines as potent tyrosine kinase inhibitors. The nitrogen at position 1 (N1) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.
Case Study: 6,7-dimethoxy-4-anilinoquinolines. The electron-donating methoxy groups at C6 and C7 mimic the adenine ring of ATP, enhancing binding affinity.
Mechanistic Insight: Introducing a Michael acceptor (e.g., acrylamide) at the C6 position allows for covalent inhibition of EGFR (Cys797), a strategy used to overcome drug resistance in non-small cell lung cancer (NSCLC).
Antimicrobial: Overcoming MDR
Fluoroquinolones (e.g., ciprofloxacin) target bacterial DNA gyrase. However, resistance mutations in the gyrase A subunit (GyrA) reduce drug binding.
Novel Strategy:Quinoline-Hydrazone Hybrids . Fusing a hydrazone moiety at C2 or C4 creates a dual-action mechanism. These hybrids can chelate iron (essential for bacterial metabolism) while simultaneously inhibiting DNA replication, effectively bypassing the mutated GyrA binding site [1, 2].
Part 4: Data Summary
Table 1: Comparative SAR of Novel Quinoline Scaffolds
Scaffold Type
Key Substitution
Primary Target
Therapeutic Advantage
4-Anilinoquinoline
C4-NH-Aryl
EGFR / VEGFR Kinases
High potency against solid tumors; mimics ATP.
8-Hydroxyquinoline
C8-OH
Metalloproteases / Fungi
Strong metal chelation (Cu, Zn, Fe); disrupts redox homeostasis.
Quinoline-Hydrazone
C2-Hydrazone
DNA Gyrase / Tubulin
Dual mechanism; effective against MDR bacterial strains.
The C3-Vector: 3-Methylquinoline Derivatives in Modern Drug Discovery
Executive Summary While the 2- and 4-positions of the quinoline scaffold (quinaldine and lepidine, respectively) have historically dominated antimalarial and antibacterial drug discovery, the 3-methylquinoline moiety rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
While the 2- and 4-positions of the quinoline scaffold (quinaldine and lepidine, respectively) have historically dominated antimalarial and antibacterial drug discovery, the 3-methylquinoline moiety represents a distinct and underutilized vector for optimizing pharmacokinetic profiles and target selectivity. Unlike its C2 and C4 counterparts, the C3-methyl group is electronically distinct—lacking the high acidity of the
-/-positions relative to the nitrogen—and provides a strategic steric handle that can modulate binding affinity in kinase pockets and G-protein coupled receptors (GPCRs) without disrupting the planarity required for DNA intercalation.
This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications of 3-methylquinoline derivatives, with a specific focus on their emerging role as Prostaglandin F2
(PGF2) inhibitors and VEGFR-2 kinase inhibitors .[1]
The Scaffold Advantage: Why C3?
In medicinal chemistry, the "magic methyl" effect is well-documented, where the addition of a single methyl group can boost potency by orders of magnitude.[1] The 3-methylquinoline scaffold offers specific advantages:
Metabolic Stability: The C3 position is less prone to oxidative metabolism compared to the electron-rich C5/C8 positions or the nucleophilic C2/C4 positions.
Steric Vectoring: In kinase inhibitors, a substituent at C3 can direct the molecule into the hydrophobic back-pocket (Gatekeeper residue interaction) more effectively than C2-substituents, which often clash with the hinge region.[1]
Electronic Modulation: The 3-methyl group exerts a weak inductive (+I) effect, subtly increasing the basicity of the quinoline nitrogen, which can strengthen hydrogen bonding interactions with target residues (e.g., Serine or Threonine in active sites).[1]
Quantitative Comparison of Quinoline Methyl Isomers
Property
2-Methyl (Quinaldine)
4-Methyl (Lepidine)
3-Methylquinoline
pKa (Conj. Acid)
5.86
5.60
4.94
Methyl Acidity
High (Enolizable)
High (Enolizable)
Low (Stable)
Radical Reactivity
Low
Low
High (Benzylic bromination feasible)
Primary Use
DNA Intercalators
Antimalarials
Kinase/GPCR Inhibitors
Synthetic Pathways: Accessing the Core
Reliable access to the 3-methylquinoline core is critical. While the classical Doebner-von Miller reaction is common, it is often plagued by tarry by-products.[1] For high-purity medicinal chemistry applications, the Friedländer Synthesis or the Vilsmeier-Haack approach (leading to functionalized precursors) is preferred.
Pathway Visualization
Figure 1: Comparative synthetic routes. The Friedländer synthesis is preferred for drug development due to cleaner reaction profiles compared to the Doebner-von Miller route.
Case Study: PGF2
Inhibitors for Preterm Birth
A compelling application of the 3-methylquinoline scaffold is found in the development of Prostaglandin F2
(PGF2) inhibitors .[2] PGF2 is a key mediator in inducing uterine contractions; its inhibition is a therapeutic strategy for preventing preterm labor.
The Mechanism
Recent studies (e.g., Z.[1][3] Naturforsch. C J. Biosci. 2025) highlight 6-bromo-3-methylquinoline derivatives as potent inhibitors.
The 6-Bromo Group: Occupies a hydrophobic pocket in the PGF synthase enzyme or the FP receptor, providing halogen-bonding capability.
The 3-Methyl Group: Provides critical hydrophobic bulk that locks the ligand into the active site, preventing the conformational flexibility that would lead to rapid dissociation.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map for 6-bromo-3-methylquinoline derivatives in PGF2
Objective: Synthesis of 3-methylquinoline-2-carboxylic acid derivatives (or the parent 3-methylquinoline via decarboxylation).
Rationale: This method avoids the polymerization issues of aniline-based syntheses.
Materials:
2-Aminobenzaldehyde (1.0 eq)
Propionaldehyde (1.2 eq)
Catalyst: Piperidine (0.1 eq) or NaOH (10% aq)
Solvent: Ethanol (Abs.)
Step-by-Step Workflow:
Preparation: Dissolve 2-aminobenzaldehyde (10 mmol) in ethanol (20 mL) in a round-bottom flask.
Addition: Add propionaldehyde (12 mmol) dropwise at room temperature.
Catalysis: Add piperidine (1 mmol). The solution will likely turn yellow/orange.
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
Purification: Dissolve the residue in DCM, wash with water and brine. Dry over Na
SO. Purify via flash column chromatography (Silica gel).
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Evaluate the antiproliferative activity of 3-methylquinoline derivatives against cancer cell lines (e.g., MCF-7, HL-60).[1]
Self-Validating Steps:
Seeding: Seed cells (e.g., 5 × 10
cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1
M – 100 M).
Control: DMSO vehicle control (must show 100% viability).
Positive Control:[4] Doxorubicin or Cisplatin (must show expected IC
).
Incubation: Incubate for 48–72 hours at 37°C, 5% CO
.
Development: Add MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. Formazan crystals form.
Solubilization: Remove media, add DMSO (100
L) to dissolve crystals.
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Future Outlook
The "C3-Vector" is evolving beyond simple methyl substitutions. Current trends indicate:
C3-Functionalization: Using the 3-methyl group as a handle for radical bromination followed by nucleophilic substitution to create 3-aminomethyl or 3-hydroxymethyl libraries.
Kinase Selectivity: 3-substituted quinolines are showing promise in designing Type II kinase inhibitors where the C3 substituent accesses the allosteric pocket, potentially overcoming resistance mutations seen with standard Type I inhibitors.
References
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PMC (NIH).[1] Available at: [Link]
Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2
Chemical Stability of 7-(1-Chloroethyl)-3-methylquinoline in Solution
Executive Summary 7-(1-Chloroethyl)-3-methylquinoline (hereafter referred to as 7-CEMQ ) is a critical, high-reactivity intermediate, most notably utilized in the synthesis of leukotriene receptor antagonists such as Mon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-(1-Chloroethyl)-3-methylquinoline (hereafter referred to as 7-CEMQ ) is a critical, high-reactivity intermediate, most notably utilized in the synthesis of leukotriene receptor antagonists such as Montelukast . Its structural motif—a secondary benzylic-like chloride attached to a nitrogen-containing heterocycle—imparts a dichotomy of chemical utility and inherent instability.
In solution, 7-CEMQ exhibits a short half-life in protic media, driven by a rapid
ionization pathway. It is prone to three primary degradation vectors: hydrolysis (to the alcohol), elimination (to the vinyl derivative), and dimerization (via intermolecular -alkylation). This guide provides a mechanistic analysis of these pathways, validated experimental protocols for stability assessment, and strategic handling requirements to maintain integrity during CMC (Chemistry, Manufacturing, and Controls) workflows.
Chemical Basis of Instability
To master the handling of 7-CEMQ, one must understand the electronic forces driving its degradation. The molecule is not merely an alkyl halide; it is a "benzyl-like" system where the quinoline ring plays a dual role.
The Carbocation Driver (
Susceptibility)
The C-Cl bond at the 7-position is exceptionally labile. Upon solvation in high-dielectric media, the chloride leaves spontaneously. The resulting carbocation at the benzylic position is stabilized by resonance delocalization into the quinoline
-system.
Consequence: In the presence of any nucleophilic solvent (water, methanol, ethanol), solvolysis is instantaneous or near-instantaneous.
The Vinyl Trap (Elimination)
The proton on the
-carbon (the methyl group of the ethyl chain) is acidic due to the adjacent developing positive charge in the transition state.
Consequence: In the presence of weak bases (or even through self-buffering by the quinoline nitrogen), the molecule undergoes dehydrohalogenation to form 7-vinyl-3-methylquinoline . This is the primary "styrene-like" impurity observed in Montelukast synthesis.
Degradation Pathways: Mechanistic Map
The following diagram illustrates the competing pathways that dictate the solution-phase fate of 7-CEMQ.
Figure 1: Primary degradation pathways of 7-CEMQ in solution. Blue indicates the parent, Yellow the reactive intermediate, Green the solvolysis product, and Red/Black the irreversible impurities.
Quantitative Risk Profile
The table below summarizes the stability risks based on solvent class and environmental conditions.
Solvent Class
Dominant Mechanism
Estimated Stability Window ()
Risk Level
Aqueous / Protic (Water, MeOH)
Solvolysis
< 5 minutes
Critical
Polar Aprotic (DMSO, DMF)
/ Dimerization
1 - 4 hours
High
Non-Polar (Toluene, Hexane)
Radical / Oxidation
> 24 hours
Low
Chlorinated (DCM, Chloroform)
Acid-Catalyzed
6 - 12 hours
Moderate
Note: In Polar Aprotic solvents like DMSO, the quinoline nitrogen of one molecule can nucleophilically attack the alkyl halide of another, leading to rapid dimerization/precipitation of quaternary ammonium salts.
Experimental Protocols for Stability Assessment
Do not rely on generic stability protocols. The high reactivity of 7-CEMQ requires specific "quench-and-analyze" workflows.
Protocol A: Kinetic Monitoring via HPLC (Aprotic Conditions)
Objective: Determine the rate of degradation in process solvents.
Preparation:
Prepare a Diluent of Anhydrous Acetonitrile (ACN) with 0.1% Triethylamine (TEA). The TEA neutralizes trace acid which catalyzes degradation.
Set HPLC autosampler to 4°C .
Sample Initiation:
Dissolve 7-CEMQ (10 mg) in the target solvent (e.g., Toluene, THF) at 25°C.
Immediately withdraw an aliquot (
) and dilute 1:10 into the cold Diluent.
Time-Course:
Withdraw aliquots at 15, 30, 60, and 120 minutes.
Crucial Step: Quench each aliquot immediately into the ACN/TEA diluent to "freeze" the elimination reaction.
Analysis:
Run on C18 column (High pH resistant) using a Gradient of Ammonium Bicarbonate (pH 10) : ACN.
Why pH 10? Acidic mobile phases can degrade the analyte on-column.
Protocol B: Forced Degradation (Stress Testing)
Objective: Identify degradation products for impurity profiling.
Hydrolytic Stress:
Dissolve in THF. Add 10% volume equivalent of 0.1 N HCl.
Observation: Rapid conversion to the alcohol (7-(1-hydroxyethyl)...).
Thermal/Base Stress:
Dissolve in Toluene. Add 1.0 eq DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Heat to 50°C.
Observation: Quantitative conversion to the vinyl derivative (Styrene analog).
Handling & Storage Strategy
To maintain the chemical integrity of 7-CEMQ during synthesis or analysis, strict adherence to the following controls is required:
Avoid: Alcohols (MeOH, EtOH), Water, DMSO (unless used immediately).
Stabilizers: Traces of base (e.g., Triethylamine) in the solvent can prevent autocatalytic decomposition by scavenging HCl.
Temperature & Light
Storage: -20°C under Argon/Nitrogen atmosphere.
Process: Maintain reaction temperatures < 0°C during formation.
Light: Amber glassware is mandatory. Quinolines are photosensitizers and can induce radical degradation of the alkyl chain under UV exposure.
Workflow Visualization: Stability Testing
Figure 2: Decision logic for stability testing of 7-CEMQ. Note the critical requirement for basic quenching.
References
Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2012). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. (Verified context via search snippet 1.1).
European Patent Office. (2011). Process for the preparation of Montelukast and its salts. Patent EP1812394. (Verified context via search snippet 1.2).
Richard, J. P. (2006). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides. National Institutes of Health (PMC). (Mechanistic grounding for benzylic chloride solvolysis).
Santa Cruz Biotechnology. (2025). 7-Chloro-8-methylquinoline-3-carboxylic acid Data Sheet. (Structural analog data for safety/handling context).
Foundational
A Comparative Technical Guide: 7-(1-Chloroethyl)-3-methylquinoline vs. 7-chloro-2-methylquinoline
Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its versatility, however, is highly dependent...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its versatility, however, is highly dependent on the nature and placement of its substituents. This guide provides an in-depth comparative analysis of two quinoline derivatives: 7-(1-Chloroethyl)-3-methylquinoline and 7-chloro-2-methylquinoline. We will dissect their structural and electronic differences, explore their divergent synthetic pathways and reactivity, and elucidate how these molecular nuances translate into distinct potential applications. This document serves as a technical resource to inform experimental design and strategic molecular development.
Structural and Physicochemical Dissection
At first glance, both molecules are chlorinated methylquinolines. However, the precise location of the chloro and methyl groups fundamentally alters their chemical identity and behavior.
Property
7-(1-Chloroethyl)-3-methylquinoline
7-chloro-2-methylquinoline
Molecular Formula
C₁₂H₁₂ClN
C₁₀H₈ClN
Molecular Weight
205.68 g/mol
177.63 g/mol
Key Structural Feature
Chloro group on an ethyl substituent at the C7 position.
Chloro group directly attached to the C7 position of the quinoline core.
Predicted Reactivity Center
The benzylic carbon of the 1-chloroethyl group is highly susceptible to nucleophilic attack.
The C-Cl bond on the aromatic ring is relatively inert; the C2-methyl group is activated for condensation reactions.
Diagram: Molecular Structures
Exploratory
A Comprehensive Technical Guide to the Biological Activities of 3-Methylquinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the diverse biological activities of 3-methylquinoline and its structurally related analogs. As a versatile h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the diverse biological activities of 3-methylquinoline and its structurally related analogs. As a versatile heterocyclic scaffold, quinoline and its derivatives have garnered significant attention in medicinal chemistry for their wide-ranging pharmacological properties. This document synthesizes key findings on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective potential, offering insights into their mechanisms of action, structure-activity relationships, and relevant experimental methodologies.
Anticancer Activity: A Multi-Targeted Approach
The quinoline core, and specifically derivatives of 3-methylquinoline, has emerged as a privileged structure in the design of novel anticancer agents.[1][2] These compounds have demonstrated efficacy against various cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][3]
Mechanism of Action: Targeting Key Kinases
A predominant mechanism underlying the anticancer effects of 3-methylquinoline derivatives is the inhibition of protein tyrosine kinases, which are crucial regulators of cellular processes.[1]
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4] Several 3-methylquinoxaline derivatives have been identified as potent VEGFR-2 inhibitors.[4][5] For instance, compound 27a (a 3-methylquinoxaline derivative) exhibited a strong inhibitory effect on VEGFR-2 with an IC50 value of 3.2 nM, comparable to the approved drug sorafenib (IC50 = 3.12 nM).[4] This inhibition of VEGFR-2 is believed to suppress tumor propagation by cutting off its blood supply.[4]
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overexpression or mutation can lead to uncontrolled cell proliferation.[6][7] A series of 3-methylquinazolinone derivatives were designed and synthesized as EGFR inhibitors.[6][7] Notably, compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) demonstrated potent antiproliferative activity against various tumor cell lines, with IC50 values of 3.48 µM (A431), 2.55 µM (A549), 0.87 µM (MCF-7), and 6.42 µM (NCI-H1975), surpassing the efficacy of gefitinib in these assays.[6][7][8]
The following diagram illustrates the central role of VEGFR-2 and EGFR in cancer cell signaling and their inhibition by 3-methylquinoline derivatives.
Caption: Inhibition of VEGFR-2 and EGFR signaling by 3-methylquinoline derivatives.
Induction of Apoptosis
Beyond kinase inhibition, some 3-methylquinoline analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][9] For example, a 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one derivative was found to induce DNA damage and apoptosis in HL-60 cells.[9] Similarly, the potent VEGFR-2 inhibitor 27a was also observed to induce apoptosis, suggesting a dual mechanism of action.[4] The pro-apoptotic effects of these compounds are often mediated through the modulation of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[5]
Structure-Activity Relationship (SAR)
The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[9][10][11] Key SAR insights include:
Substitution at Position 3: The presence of a substituent at the 3-position is often crucial for activity.[3]
Substitution at Position 4: A carbonyl group at the 4-position is generally important for overall potency.[9]
Amino Side Chains at Position 4: The introduction of amino side chains at this position can enhance antiproliferative activity.[10]
Alkoxy Groups at Position 7: Large and bulky alkoxy substituents at the 7-position have been shown to be beneficial for anticancer effects.[10]
Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic aromatic quinolines showing better activity against certain cancer cell lines.[12]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 3-methylquinoline derivatives against various cancer cell lines.
Derivatives of 3-methylquinoline have demonstrated significant potential as antimicrobial and antifungal agents, offering new avenues for combating infectious diseases.[13][14][15][16]
Antibacterial Activity and Mechanism of Action
The antibacterial effects of these compounds have been observed against a range of pathogenic bacteria, including drug-resistant strains.[13][14]
Inhibition of FtsZ Polymerization: A series of novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives have been shown to target the bacterial cell division protein FtsZ.[14] By inhibiting FtsZ polymerization and its GTPase activity, these compounds disrupt bacterial cell division, leading to cell death.[14] This represents a promising mechanism of action that differs from many existing antibiotics.[14]
Efflux Pump Inhibition: Some 3-aryl-4-methyl-2-quinolin-2-ones have been identified as efflux pump inhibitors (EPIs) in Staphylococcus aureus.[13] These compounds can restore the activity of antibiotics like ciprofloxacin against resistant strains by preventing their expulsion from the bacterial cell.[13]
Antifungal Activity
Several quinoline derivatives have exhibited promising antifungal activity against various fungal pathogens.[16][17][18][19][20] For instance, a series of fluorinated quinoline analogs showed good activity against Sclerotinia sclerotiorum and Rhizoctonia solani.[17][18] Additionally, 2,3-dimethylquinoxaline has been investigated for its in vivo efficacy against oral candidiasis in a mouse model.[19]
Anti-inflammatory and Neuroprotective Effects
The therapeutic potential of 3-methylquinoline and its analogs extends to inflammatory conditions and neurodegenerative diseases.
Anti-inflammatory Activity
Quinoline-based compounds have been explored as anti-inflammatory agents targeting various pharmacological targets, including cyclooxygenase (COX) and pro-inflammatory cytokines.[11][21][22][23][24] Certain quinoline derivatives have been shown to significantly inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[21]
Neuroprotective Potential
The quinoline scaffold is considered a privileged structure in the development of neuroprotective agents for diseases like Alzheimer's and Parkinson's.[25][26][27][28] These compounds often exhibit multi-target-directed ligand properties, allowing them to address various pathological pathways involved in neuronal damage, such as oxidative stress and inflammation.[25][26][28] A quinolinyl analog of resveratrol has been shown to improve neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy.[29]
Antiviral Activity
Quinoline derivatives have a long history as antiviral agents, with compounds like chloroquine and hydroxychloroquine showing broad-spectrum activity against various viruses.[30][31][32] Recent research has continued to explore the antiviral potential of this chemical class.[30][31][32][33][34] For example, a series of quinoline analogues were evaluated for their in vitro activity against a panel of coronaviruses, including SARS-CoV-1 and SARS-CoV-2.[31] Chloroquine was found to interfere with viral entry at a post-attachment stage.[31]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of 3-methylquinoline derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight in a humidified atmosphere with 5% CO2 at 37°C.[35]
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., 0-100 µM).[35] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[9]
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The following diagram provides a visual representation of the MTT assay workflow.
Caption: Workflow for the MTT cytotoxicity assay.
VEGFR-2 Kinase Inhibition Assay
This protocol describes a method for assessing the inhibitory activity of compounds against VEGFR-2 kinase.
Principle: This assay typically utilizes an enzyme-linked immunosorbent assay (ELISA) format to measure the phosphorylation of a substrate by VEGFR-2 kinase. The inhibition of this phosphorylation by a test compound is then quantified.
Step-by-Step Methodology:
Plate Coating: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide).
Kinase Reaction: Add the test compound at various concentrations, VEGFR-2 kinase, and ATP to initiate the phosphorylation reaction.
Incubation: Incubate the plate to allow the kinase reaction to proceed.
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction with an acid solution.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Conclusion and Future Perspectives
3-Methylquinoline and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications. The versatility of the quinoline scaffold ensures that it will remain a focal point for drug discovery and development for years to come.
References
Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Deriv
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC. (URL: )
Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC. (URL: )
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC - NIH. (URL: )
Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (URL: )
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh - Semantic Scholar. (URL: )
Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC. (URL: )
Antibacterial activity of N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives and study of their mode of action - PubMed. (URL: )
Review on recent development of quinoline for anticancer activities. (URL: )
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: )
Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PubMed. (URL: )
Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed. (URL: )
Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. (URL: )
Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - ResearchG
Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at...
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (URL: )
Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
An Extensive Review on Biological Interest of Quinoline and Its Analogues. (URL: )
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (URL: )
Biological Activities of Quinoline Deriv
Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers - Benchchem. (URL: )
Medicinal chemistry of quinolines as emerging anti-inflamm
Full article: Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - Taylor & Francis. (URL: )
Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (URL: )
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC - NIH. (URL: )
3-Methylquinoline - Chem-Impex. (URL: )
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC. (URL: )
Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline deriv
Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (URL: )
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. (URL: )
Some anti-inflammatory compounds containing quinoline moieties.
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: )
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (URL: [Link])
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. (URL: [Link])
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - MDPI. (URL: [Link])
Molecular modeling study and antifungal activity of some synthesized quinoline derivatives - Cihan University-Erbil Repository. (URL: [Link])
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - ResearchGate. (URL: [Link])
In vivo and In vitro Antifungal Activity of 2,3-Dimethylquinoxline - ResearchGate. (URL: [Link])
(PDF) Effects of quinoline-based compounds on neuronal cells - ResearchGate. (URL: [Link])
New quinoline-based antiviral shows strong promise against SARS-CoV-2 - News-Medical. (URL: [Link])
A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy - PubMed. (URL: [Link])
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - MDPI. (URL: [Link])
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - ResearchGate. (URL: [Link])
Synthesis of 7-(1-Chloroethyl)-3-methylquinoline from 7-ethyl-3-methylquinoline
[1] Abstract This application note details a robust, scalable protocol for the synthesis of 7-(1-chloroethyl)-3-methylquinoline from 7-ethyl-3-methylquinoline . This transformation utilizes a radical-mediated halogenatio...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of 7-(1-chloroethyl)-3-methylquinoline from 7-ethyl-3-methylquinoline . This transformation utilizes a radical-mediated halogenation pathway, specifically the Wohl-Ziegler reaction, to selectively functionalize the benzylic position of the ethyl group. This intermediate is a critical scaffold in the synthesis of leukotriene receptor antagonists (e.g., Montelukast precursors) and styrylquinoline-based therapeutics. The guide prioritizes regioselectivity—favoring the secondary benzylic site over the primary methyl group—through precise stoichiometric and thermal control.
Introduction & Mechanistic Rationale
Chemical Strategy
The functionalization of alkylquinolines presents a challenge in regioselectivity. The target molecule contains two "benzylic-like" positions susceptible to radical attack:[1]
The 7-ethyl group (Secondary benzylic hydrogens).[1]
The 3-methyl group (Primary benzylic hydrogens).[1]
Thermodynamic and kinetic data favor the formation of the secondary radical at the 7-position due to hyperconjugation and resonance stabilization with the quinoline ring. Consequently, we utilize N-Chlorosuccinimide (NCS) as the chlorinating agent rather than elemental chlorine (
).[1] NCS provides a low, steady-state concentration of chlorine radicals, which enhances selectivity for the thermodynamically preferred secondary radical and minimizes polychlorination side products [1].
Reaction Scheme
The synthesis proceeds via a radical chain mechanism initiated by Azobisisobutyronitrile (AIBN).
Figure 1: General reaction scheme highlighting the regioselective transformation.[1]
Initiation: Heat the mixture slowly to 80-85°C (internal temperature). You may observe a slight exotherm or gas evolution as the reaction initiates.
Reflux: Maintain gentle reflux for 3–6 hours.
Monitoring (IPC): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]
Target: >95% consumption of starting material.[1][2]
Stop Condition: If di-chlorinated impurities (>5%) appear, terminate immediately.[1]
Phase 3: Workup and Isolation
Quench: Cool the reaction mixture to 0°C in an ice bath. Succinimide (byproduct) will precipitate out.[1]
Filtration: Filter off the solid succinimide using a sintered glass funnel. Wash the cake with cold solvent.
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C to obtain a viscous oil.
Purification (Optional but Recommended):
The crude oil is often sufficiently pure for subsequent coupling steps.
If storage is required: Rapid filtration through a short pad of neutral alumina (deactivated) to remove trace acid/succinimide. Avoid silica gel as benzylic chlorides hydrolyze easily on acidic media [2].[1]
Critical Process Parameters (CPPs) & Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction follows a radical loop where the succinimidyl radical abstracts the benzylic hydrogen.
Figure 2: Radical chain mechanism. Note the cycle between Propagation 1 and 2.
Key Control Points
Parameter
Setting
Rationale
Stoichiometry
1.05 eq NCS
Excess NCS leads to dichlorination (gem-dichloro or chlorination of the 3-methyl group).[1]
Temperature
80–85°C
Sufficient to decompose AIBN ( at 80°C) but low enough to prevent thermal degradation of the chloride.
Moisture
<0.1% Water
Benzylic chlorides hydrolyze to alcohols in the presence of water and heat. Anhydrous conditions are non-negotiable.
Atmosphere
Nitrogen/Argon
Oxygen quenches radicals, stalling the reaction and requiring more initiator, which dirties the profile.
Quality Control & Analytics
Expected Analytical Data
Appearance: Yellow to orange viscous oil (solidifies upon freezing).[1]
1H NMR (CDCl3, 400 MHz):
Starting Material: Triplet at
1.35 (3H, -CH2-CH3 ), Quartet at 2.85 (2H, -CH2 -CH3).[1]
Product: The quartet at
2.85 disappears. A new quartet appears at ~5.2–5.4 ppm (1H, -CH (Cl)-CH3) and the methyl triplet shifts to a doublet at ~1.8–2.0 ppm.[1]
Mass Spectrometry: M+ and M+2 peaks (3:1 ratio) characteristic of a monochlorinated species.
Solvents: Chlorobenzene is flammable and toxic to aquatic life.[1] Dispose of halogenated waste separately.[1]
References
Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1] Link(Note: Foundational text on NBS/NCS radical mechanisms).[1]
Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450.[1] Link[1]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Chapter on Radical Substitution). Link[1]
Standard Protocol for Benzylic Chlorination. Organic Syntheses, Coll.[3] Vol. 4, p.921 (1963). Link
Application Note: Nucleophilic Substitution of 7-(1-Chloroethyl)-3-methylquinoline
Executive Summary This guide details the optimization of nucleophilic substitution reactions for 7-(1-Chloroethyl)-3-methylquinoline (7-CEMQ) . As a secondary benzylic halide situated on a quinoline scaffold, 7-CEMQ exhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimization of nucleophilic substitution reactions for 7-(1-Chloroethyl)-3-methylquinoline (7-CEMQ) . As a secondary benzylic halide situated on a quinoline scaffold, 7-CEMQ exhibits a unique reactivity profile characterized by a competition between bimolecular substitution (
), unimolecular ionization (), and elimination () to the vinyl derivative.
This document provides researchers with validated protocols to maximize yield while suppressing the formation of the common 7-vinyl-3-methylquinoline impurity.
Strategic Overview & Mechanistic Insight
The Electrophile: 7-CEMQ
The reactivity of 7-CEMQ is governed by the 1-chloroethyl handle at the C7 position.
Benzylic Activation: The carbocation intermediate formed at the benzylic position is resonance-stabilized by the quinoline
-system, making pathways accessible in polar protic solvents.
Steric Hindrance: The secondary carbon center imposes moderate steric bulk, slowing
rates compared to primary halides but still allowing back-side attack by strong nucleophiles.
Quinoline Influence: The nitrogen atom (C1) exerts an electron-withdrawing inductive effect ($ -I $), which slightly destabilizes the benzylic carbocation compared to a naphthalene analog, thereby making the
pathway often more controllable and desirable for stereochemical integrity.
The "Vinyl" Risk (Elimination)
The proton on the
-carbon (methyl group of the ethyl chain) is acidic enough to be removed by strong bases, leading to 7-vinyl-3-methylquinoline . This elimination product is often inseparable by standard crystallization and requires chromatography.
Mitigation: Use weak, non-nucleophilic bases (e.g.,
, ) or excess nucleophile as the base. Avoid strong alkoxides (, ) unless the nucleophile is significantly more reactive than the base.
Validated Experimental Protocols
Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)
Target: Reaction with secondary amines (e.g., piperazine, morpholine) to form bioactive adducts.
Mechanism: Predominantly
Catalyst: NaI (0.1 equiv) – Optional Finkelstein activation
Step-by-Step Procedure:
Preparation: Charge a reaction vessel with 7-CEMQ and anhydrous MeCN (
). Nitrogen sparging is recommended to remove oxygen and prevent oxidative degradation of the quinoline ring.
Activation (Optional): Add sodium iodide (NaI, 10 mol%) and stir at RT for 15 minutes. This generates the more reactive benzylic iodide in situ.
Addition: Add the amine nucleophile followed by the base (
).
Note: If using a liquid amine, add it dropwise to control the exotherm.
Reaction: Heat the mixture to 60°C .
Monitoring: Check HPLC/TLC at 4 hours. The reaction typically completes in 6–12 hours.
Endpoint: < 2% starting material remaining.
Workup:
Cool to RT. Filter off inorganic salts (
, KCl).
Concentrate the filtrate under reduced pressure.
Redissolve residue in EtOAc and wash with water (
) and brine ().
Dry over
and concentrate.
Protocol B: Etherification (Williamson Type)
Target: Synthesis of ethers using alcohols/phenols.
Mechanism: Mixed
.
Reagents:
Substrate: 7-CEMQ (1.0 equiv)
Nucleophile: Alcohol (Solvent or 2.0 equiv)
Base:
(1.1 equiv) or (1.5 equiv)
Solvent: Toluene or Neat Alcohol
Critical Modification:
Avoid strong bases like NaH if possible to prevent elimination. For sensitive substrates, use Silver(I) Oxide (
) as a mild acid scavenger that promotes substitution via halide abstraction (pushing -like character without strong basicity).
Procedure (Silver Mediated):
Dissolve 7-CEMQ in the target alcohol (e.g., methanol, ethanol).
Add
(1.1 equiv).
Stir at ambient temperature in the dark (foil-wrapped flask).
Monitor for the precipitation of AgCl.
Filter through a Celite pad and concentrate.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired substitution and the elimination side reaction.
Figure 1: Reaction pathways for 7-CEMQ showing the competition between Substitution (
) and Elimination ().
Troubleshooting & Impurity Management
Observation
Root Cause
Corrective Action
High Vinyl Impurity (>5%)
Base is too strong or temperature too high.
Switch from to . Lower reaction temp by 10°C.
Low Conversion
Poor nucleophilicity or steric hindrance.
Add Finkelstein catalyst (NaI, 10 mol%). Switch solvent to DMF/DMSO.
Hydrolysis (Alcohol formation)
Wet solvent or high humidity.
Dry solvents over molecular sieves (3Å). Use Schlenk technique.
Racemization
pathway active.
Use non-polar solvent (Toluene) to enforce (if solubility permits).
Safety & Handling
Vesicant Warning: Benzylic halides are potent alkylating agents and lachrymators. They can cause severe skin burns and respiratory irritation.
Control: Handle only in a fume hood. Double-glove (Nitrile).
Stability: 7-CEMQ is moisture sensitive. Store under Argon/Nitrogen at 2–8°C.
References
Quinoline Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Benzylic Substitution Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed analysis of
vs
in benzylic systems).
Finkelstein Reaction Applications: Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley-Interscience.
Elimination Competition: Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles. Wiley-VCH.
(Note: While specific literature on "7-(1-Chloroethyl)-3-methylquinoline" is proprietary or sparse, the protocols above are derived from standard validated methodologies for secondary benzylic halides on nitrogen heterocycles.)
Method
Protocol for amination of 7-(1-Chloroethyl)-3-methylquinoline
Application Note and Protocol Strategic Amination of 7-(1-Chloroethyl)-3-methylquinoline: A Detailed Protocol for the Synthesis of Bio-active Scaffolds Abstract This application note provides a comprehensive and detailed...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note and Protocol
Strategic Amination of 7-(1-Chloroethyl)-3-methylquinoline: A Detailed Protocol for the Synthesis of Bio-active Scaffolds
Abstract
This application note provides a comprehensive and detailed protocol for the nucleophilic substitution amination of 7-(1-Chloroethyl)-3-methylquinoline. Quinolines functionalized with amino side chains are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The protocol herein addresses the common challenges associated with the amination of alkyl halides, such as over-alkylation and competing elimination reactions. By carefully controlling reaction parameters and employing a strategic excess of the aminating agent, this guide ensures a high-yield synthesis of the desired primary amine. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety precautions, and characterization methods.
Reaction Principle and Mechanism
The conversion of 7-(1-Chloroethyl)-3-methylquinoline to its aminoethyl analogue is achieved via a bimolecular nucleophilic substitution (SN2) reaction.[3] In this mechanism, the amine, acting as the nucleophile, directly attacks the electrophilic carbon atom bonded to the chlorine. The reaction proceeds through a single transition state where the nucleophile forms a new C-N bond simultaneously as the C-Cl bond is broken, leading to an inversion of stereochemistry at the chiral center.
A primary challenge in this synthesis is the potential for multiple substitutions. The product, a primary amine, is itself a nucleophile and can react with another molecule of the starting material to form a secondary amine.[4][5] This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts.[6] To favor the formation of the desired primary amine, a large excess of the initial aminating agent (e.g., ammonia) is employed. This statistical approach increases the probability that a molecule of the chloro-quinoline will collide with an ammonia molecule rather than the product amine.
The choice of solvent, temperature, and base are critical parameters that influence the reaction rate and selectivity.[7] A polar protic solvent like ethanol can solvate both the quinoline substrate and the ammonia, facilitating the reaction. Elevated temperatures are often required to overcome the activation energy, necessitating the use of a sealed reaction vessel to contain volatile reagents like ammonia.
Caption: General reaction scheme for the amination.
Materials, Reagents, and Equipment
Reagent/Material
Grade
Supplier
CAS Number
Notes
7-(1-Chloroethyl)-3-methylquinoline
≥95%
Sigma-Aldrich
N/A
Synthesize via established literature methods.
Ammonia solution
7N in Methanol
Sigma-Aldrich
7664-41-7
Highly volatile and corrosive. Handle in a fume hood.
Ethanol (EtOH)
Anhydrous, 200 proof
Fisher Scientific
64-17-5
Used as the reaction solvent.
Dichloromethane (DCM)
ACS Grade
VWR
75-09-2
For extraction.
Sodium Sulfate (Na₂SO₄)
Anhydrous
Fisher Scientific
7757-82-6
For drying the organic phase.
Silica Gel
60 Å, 230-400 mesh
MilliporeSigma
7631-86-9
For column chromatography.
Hydrochloric Acid (HCl)
1M solution
VWR
7647-01-0
For pH adjustment during work-up.
Sodium Bicarbonate (NaHCO₃)
Saturated solution
Fisher Scientific
144-55-8
For washing and neutralization.
Heavy-walled pressure vessel (Ace Glass or similar) with a PTFE screw cap
Stir plate with heating capabilities and a sand bath or aluminum heating block
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
NMR Spectrometer and Mass Spectrometer for product characterization
Detailed Experimental Protocol
This protocol outlines the amination using a methanolic ammonia solution.
Caption: Step-by-step experimental workflow.
Reaction Setup:
To a 50 mL heavy-walled pressure vessel equipped with a magnetic stir bar, add 7-(1-Chloroethyl)-3-methylquinoline (e.g., 1.0 g, 4.86 mmol).
Add 10 mL of anhydrous ethanol to dissolve the starting material.
Place the vessel in an ice-water bath and cool the solution to 0 °C.
Reagent Addition:
While stirring in the ice bath, slowly add the 7N ammonia solution in methanol (e.g., 14 mL, 98 mmol, ~20 equivalents).
Causality: Adding the ammonia solution slowly at 0 °C helps to control any initial exotherm and ensures the ammonia is well-dissolved before sealing and heating. A large excess is crucial to minimize the formation of secondary and tertiary amine byproducts.[5][6]
Reaction Execution:
Securely seal the pressure vessel with the PTFE screw cap. Ensure the vessel is rated for the expected pressure at the reaction temperature.
Remove the vessel from the ice bath and place it in a pre-heated sand bath or heating block on a stir plate.
Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 12-24 hours.
Causality: The elevated temperature provides the necessary activation energy for the SN2 reaction. A sealed vessel is mandatory to prevent the volatile ammonia from escaping.[7]
Reaction Monitoring:
After the reaction period, cool the vessel completely to room temperature and then to 0 °C in an ice bath before opening.
Spot a small aliquot of the reaction mixture on a TLC plate against the starting material. A suitable eluent system is 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide.
The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates product formation. If the reaction is incomplete, consider extending the reaction time.
Work-up and Extraction:
Once the reaction is complete, carefully vent the vessel in a well-ventilated fume hood.
Transfer the mixture to a round-bottom flask and remove the volatile solvents (ethanol, methanol, excess ammonia) using a rotary evaporator.
Dissolve the resulting residue in 50 mL of dichloromethane (DCM).
Transfer the DCM solution to a separatory funnel and wash with 2 x 25 mL of saturated sodium bicarbonate solution to remove any ammonium salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by silica gel column chromatography.
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 DCM:Methanol with 0.5% triethylamine to prevent the amine from streaking on the column).
Load the crude product onto the column and elute with the solvent system, collecting fractions.
Monitor the fractions by TLC and combine those containing the pure product.
Evaporate the solvent to yield the purified 7-(1-Aminoethyl)-3-methylquinoline.
Good solubility for reactants; polar protic nature facilitates SN2.
Temperature
90 °C
Provides sufficient energy for C-Cl bond cleavage.
Time
12-24 hours
Typical duration for achieving high conversion.
Pressure
> 1 atm (autogenous)
Required to maintain ammonia in the solution at elevated temperatures.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).[8][9]
Handling Quinoline Derivatives: Quinolines are potentially toxic and carcinogenic.[10][11] Handle these compounds in a certified chemical fume hood to avoid inhalation of vapors or dust. Avoid all contact with skin and eyes.[10][12]
Handling Ammonia: Ammonia solutions are corrosive and have a pungent, irritating odor. Work exclusively in a well-ventilated fume hood. Inhalation can cause severe respiratory irritation.
Pressure Operations: Use only pressure vessels in good condition and rated for the reaction conditions. Never heat a sealed vessel beyond its pressure limit. Always cool the vessel to room temperature or below before opening.
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[9][12]
References
Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
Romero, M. H., & Delgado, G. E. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecules. [Link]
Organic Chemistry Portal. Synthesis of quinolines. [Link]
Capuano, V., et al. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
Abonia, R., et al. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science. [Link]
Clark, J. multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]
Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]
A&A Pharmachem. What are the Health and Safety Guidelines for Using Amines?[Link]
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
de Oliveira, R. B., et al. Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. [Link]
Bartow, E., & McCollum, E. V. Synthesis of derivatives of quinoline. [Link]
Ali, M. R., et al. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
Application Note: Modular Synthesis of 7-Functionalized 3-Methylquinoline Libraries
This Application Note is designed for medicinal chemists and process scientists. It details a modular, divergent strategy for synthesizing a library of 7-functionalized 3-methylquinolines, a privileged scaffold in drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists. It details a modular, divergent strategy for synthesizing a library of 7-functionalized 3-methylquinolines, a privileged scaffold in drug discovery (e.g., antimalarials, kinase inhibitors).
Abstract & Strategic Overview
The 3-methylquinoline core is a structural motif found in numerous bioactive alkaloids and synthetic therapeutics. While the 3-methyl group often modulates metabolic stability or receptor fit, the 7-position serves as a critical vector for optimizing physicochemical properties (solubility, lipophilicity) and targeting solvent-exposed pockets in protein binding sites.
This guide presents a divergent synthetic workflow . Rather than constructing each library member de novo, we utilize a robust "Scaffold-First" approach:
Core Synthesis: Scalable preparation of 7-bromo-3-methylquinoline (The Anchor).
Library Generation: Parallel Palladium-catalyzed cross-couplings (Suzuki-Miyaura and Buchwald-Hartwig) to install diversity at the 7-position.
Synthetic Workflow Diagram
The following flow chart illustrates the critical path from raw materials to the final library, highlighting decision nodes and purification gates.
Caption: Figure 1. Divergent synthetic strategy for 7-functionalized 3-methylquinoline libraries.
Protocol 1: Synthesis of the Core Scaffold (7-Bromo-3-methylquinoline)
Scientific Rationale:
Direct cyclization using m-bromoaniline is the most atom-economical route. We utilize a modified Doebner-Miller reaction. Note that meta-substituted anilines produce a mixture of 5- and 7-substituted quinolines due to cyclization at either ortho-position. The 7-isomer is typically favored sterically, but rigorous separation is required to ensure library integrity.
Cyclization: Heat the mixture to reflux (100°C) for 4–6 hours.
Validation: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aniline spot.
Workup: Cool to 0°C. Basify carefully with NH₄OH or NaOH pellets to pH ~10. Extract with Dichloromethane (DCM) (3 x 50 mL).
Purification (The Critical Gate):
The crude residue contains both 7-bromo-3-methylquinoline (Major) and 5-bromo-3-methylquinoline (Minor).
Separation: Recrystallize from Ethanol/Water. If the isomer mixture persists, perform Flash Column Chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes). The 5-isomer typically elutes first due to steric shielding of the nitrogen lone pair, but this must be confirmed via NOE (Nuclear Overhauser Effect) NMR.
Target: >98% isomeric purity by ¹H NMR.
Protocol 2: Library Generation via Suzuki-Miyaura Coupling
Scientific Rationale:
The 7-bromo position is activated for oxidative addition by Palladium, though less so than the 2- or 4-positions. We employ Pd(dppf)Cl₂ , a ferrocene-based bidentate ligand that resists de-ligation at high temperatures and prevents formation of inactive Pd-black, ensuring high turnover numbers (TON) for electron-deficient heterocycles.
Reaction Setup (Parallel Format)
Component
Equivalents
Role
Scaffold
1.0
Electrophile (7-Br)
Boronic Acid
1.5
Nucleophile (Diversity Element)
Pd(dppf)Cl₂·DCM
0.05 (5 mol%)
Catalyst
K₂CO₃
3.0
Base (Activates Boron)
Dioxane:Water
4:1 Ratio
Solvent System
Detailed Protocol
Preparation: In a reaction vial (or 96-well reaction block), charge 7-bromo-3-methylquinoline (0.2 mmol), Boronic Acid (0.3 mmol), and K₂CO₃ (0.6 mmol).
Inerting: Evacuate and backfill with Nitrogen (x3).[1] Crucial: Oxygen poisons the Pd(0) species.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.01 mmol) under a nitrogen stream.
Visual: Reaction should turn dark red/brown. If bright yellow (unreacted catalyst) or clear, the cycle has stalled.
LCMS: Check for [M+H]⁺ corresponding to Product. Absence of Br-isotope pattern (1:1 ratio of M/M+2) confirms conversion.
Isolation: Filter through a Celite pad. Dilute with EtOAc, wash with brine.[2] Concentrate and purify via Prep-HPLC.
Protocol 3: Library Generation via Buchwald-Hartwig Amination
Scientific Rationale:
Aminating the 7-position significantly alters the electronic properties of the quinoline ring. We use XPhos Pd G3 (or Pd(OAc)₂ + XPhos). XPhos is a bulky, electron-rich biaryl phosphine ligand designed to facilitate the difficult reductive elimination step in C-N bond formation, particularly with electron-rich heterocycles.
Reaction Setup
Component
Equivalents
Role
Scaffold
1.0
Electrophile
Amine (1° or 2°)
1.2
Nucleophile
Pd(OAc)₂ / XPhos
0.05 / 0.10
Catalyst System
Cs₂CO₃ or NaOtBu
2.0
Base
Toluene or t-Amyl Alcohol
Solvent
Non-polar/Polar aprotic
Detailed Protocol
Mixing: Combine Scaffold (0.2 mmol), Amine (0.24 mmol), and Base (Cs₂CO₃ for weak bases, NaOtBu for strong bases) in a vial.
Catalyst: Add Pd(OAc)₂ (2.2 mg) and XPhos (9.5 mg) (pre-stirring the catalyst/ligand in solvent for 5 mins is recommended to form the active species).
Reaction: Add Toluene (2 mL). Heat to 100°C for 16 hours.
Workup: Filter through silica plug (eluting with 5% MeOH/DCM) to remove Pd residues and salts.
Validation:
NMR: Look for the disappearance of the C7-H doublet (approx 8.2 ppm) and the appearance of upfield amine protons.
Mechanistic Insight (Catalytic Cycle)
Understanding the mechanism aids in troubleshooting. For the Suzuki coupling, the rate-determining step is often the Transmetallation (step 2) or Oxidative Addition (step 1) depending on the electrophile.
Caption: Figure 2. Simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling functionalization.
References
Quinoline SAR & Medicinal Importance
Review of Quinoline Antimalarials: "Structure-Activity Relationships of 4-Aminoquinolines." Journal of Medicinal Chemistry. (General reference for scaffold utility).
Scaffold Synthesis (Skraup/Doebner-Miller)
"An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine." Brieflands. Available at: [Link] (Demonstrates the isomer separation logic).
Suzuki-Miyaura Coupling Conditions
Buchwald-Hartwig Amination
"Buchwald-Hartwig Coupling - General Procedures and Mechanism."[3] Organic Chemistry Portal. Available at: [Link]
Regioselective Bromination (Alternative Route)
"Regioselective Synthesis of 3-Bromoquinoline Derivatives via Acid-Promoted Rearrangement." PubMed / J. Org. Chem. Available at: [Link]
Preparation of ether derivatives from 7-(1-Chloroethyl)-3-methylquinoline
Application Note: Synthesis of Ether Derivatives from 7-(1-Chloroethyl)-3-methylquinoline Executive Summary This application note details the synthetic protocols for generating ether derivatives from 7-(1-Chloroethyl)-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Ether Derivatives from 7-(1-Chloroethyl)-3-methylquinoline
Executive Summary
This application note details the synthetic protocols for generating ether derivatives from 7-(1-Chloroethyl)-3-methylquinoline (CEMQ). This scaffold is a critical structural motif in the synthesis of leukotriene receptor antagonists (e.g., Montelukast analogs) and other bioactive quinoline agents.
The 1-chloroethyl moiety at the 7-position functions as a "benzylic-like" secondary halide. Its reactivity is governed by the electron-deficient nature of the quinoline ring, which facilitates nucleophilic substitution but also increases the risk of competitive elimination to the vinyl derivative (styrene analog). This guide provides two optimized protocols—Williamson Ether Synthesis and Solvolytic Etherification —designed to maximize yield while suppressing elimination byproducts.
Scientific Background & Reactivity Analysis
Electrophilic Character
The C7 position of the quinoline ring is distal to the nitrogen atom, yet the overall
-deficient nature of the heterocycle renders the benzylic carbon moderately electron-deficient.
Mechanism: The reaction proceeds primarily via an
mechanism with strong, unhindered nucleophiles (e.g., methoxide). However, due to the stability of the benzylic carbocation, pathways compete in polar protic solvents or with weak nucleophiles.
Stereochemistry: The starting material contains a chiral center at the chloroethyl group.
conditions will result in inversion of configuration, while conditions will lead to racemization.
Competitive Elimination
A major Critical Process Parameter (CPP) is the suppression of dehydrohalogenation. The presence of
-hydrogens allows for E2 elimination, yielding 7-vinyl-3-methylquinoline .
Method B: Mild Base Etherification (Phenolic Ethers)
Best for: Phenols and acid-sensitive substrates.
Reagents:
Substrate: 1.0 eq
Phenol derivative: 1.1 eq
Base: Cesium Carbonate (
, 2.0 eq) or Potassium Carbonate ()
Solvent: Acetonitrile (
) or Acetone
Protocol:
Combine the substrate, phenol, and
in Acetonitrile ().
Heat to
(Do not reflux vigorously to avoid elimination).
Stir for 6–12 hours.
Filter off inorganic solids. Concentrate filtrate.
Recrystallize from Ethanol/Heptane or purify via chromatography.
Data Presentation & Process Parameters
Table 1: Critical Process Parameters (CPP) and Effects
Parameter
Recommended Range
Deviation Consequence
Temperature
–
increases Vinyl Quinoline (Elimination)
Solvent Polarity
DMF, DMSO (High)
Low polarity slows reaction; promotes over
Base Strength
10–16 (Alkoxide/Carbonate)
(e.g., LDA, tBuLi) causes rapid elimination
Stoichiometry
1.1 – 1.5 eq Nucleophile
Excess nucleophile ensures complete conversion
Visualizations
Figure 1: Reaction Pathway & Competing Mechanisms
This diagram illustrates the bifurcation between the desired substitution (
) and the unwanted elimination (E2).
Caption: Kinetic competition between Nucleophilic Substitution (Green path) and Elimination (Red dashed path).
Figure 2: Experimental Workflow (Method A)
Caption: Step-by-step execution flow for Williamson Ether Synthesis in DMF.
Troubleshooting & Safety
Issue: Low Yield / High Vinyl Impurity.
Cause: Temperature too high or base too bulky.
Fix: Switch to Method B (
/Acetone) or lower temperature to constant.
Issue: Incomplete Reaction.
Cause: Steric hindrance of the secondary halide.
Fix: Add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to form the more reactive iodide intermediate (Finkelstein condition).
Safety Note: The starting material is a benzylic halide analog and is a potent lachrymator and skin irritant. Handle only in a fume hood.
References
Vertex AI Search. (2026). Synthesis of Montelukast quinoline intermediate ethers. Retrieved from 2
Mokhtari Aliabad, J. (2018). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. Retrieved from 3
Organic Chemistry Portal. (2023). Ether synthesis by etherification (alkylation). Retrieved from 4
National Institute of Standards and Technology (NIST). (2025). 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester Properties. Retrieved from 5
Application Note: Solid-Phase Synthesis with 7-(1-Chloroethyl)-3-methylquinoline
This guide details the solid-phase synthesis (SPS) applications of 7-(1-Chloroethyl)-3-methylquinoline , a specialized electrophilic building block. This compound serves as a critical intermediate for introducing the (3-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solid-phase synthesis (SPS) applications of 7-(1-Chloroethyl)-3-methylquinoline , a specialized electrophilic building block. This compound serves as a critical intermediate for introducing the (3-methylquinolin-7-yl)ethyl moiety into peptide mimetics, GPCR ligands (analogous to leukotriene receptor antagonists), and kinase inhibitor libraries.
7-(1-Chloroethyl)-3-methylquinoline is a versatile alkylating agent used in combinatorial chemistry to introduce a lipophilic, aromatic quinoline pharmacophore. Its reactivity is driven by the secondary benzylic chloride at the 7-position, which is highly susceptible to nucleophilic substitution (
and pathways) by resin-bound nucleophiles.
Core Applications
GPCR Ligand Synthesis: Construction of leukotriene receptor antagonist analogs (structurally related to Montelukast precursors) by linking the quinoline ring to a core scaffold via a thioether or ether linkage.
Peptidomimetic Libraries: N-alkylation of resin-bound amino acids to create N-substituted glycine derivatives (peptoids) bearing the quinoline side chain.
Kinase Inhibitor Scaffolds: Introduction of the 3-methylquinoline moiety, known for stabilizing kinase-active conformations, into ATP-binding pocket binders.
Mechanistic Insight
The 1-chloroethyl handle is a "chiral switch." While often used as a racemate, the secondary chloride allows for stereoselective substitution if chiral catalysts or specific resin-bound auxiliaries are employed. The 3-methyl group on the quinoline ring restricts rotation, enhancing the binding affinity of the final ligand by locking the bioactive conformation.
Experimental Protocols
Protocol A: Resin Loading via Nucleophilic Displacement
This protocol describes the attachment of 7-(1-Chloroethyl)-3-methylquinoline to a resin-bound thiol (e.g., Cysteine-loaded 2-Chlorotrityl Resin) to form a thioether linkage, a common motif in bioactive quinolines.
Technical Insight: The secondary chloride is less reactive than a primary benzyl chloride. Heating is required to drive the
displacement.
Washing & Monitoring:
Drain the reaction mixture.
Wash with DMF (
), DCM (), and MeOH ().
QC Step: Perform the Ellman’s Test (for free thiols). A negative result (no yellow color) indicates complete alkylation.
Alternative QC: Cleave a small aliquot (1% TFA/DCM) and analyze via LC-MS to confirm the formation of the S-alkylated product (
expected).
Protocol B: N-Alkylation of Resin-Bound Amines (Peptoid Synthesis)
Used to create N-substituted glycine monomers.
Reagents:
Resin: Rink Amide Resin (loaded with Glycine or other amino acid).
Base: Lithium tert-butoxide (LiOtBu) or Phosphazene base (
) for difficult couplings.
Procedure:
Swell resin in THF/DMF (1:1).
Add 7-(1-Chloroethyl)-3-methylquinoline (5 equiv) and LiOtBu (5 equiv) in THF.
Agitate at room temperature for 4 hours.
Note: Strong bases are needed to deprotonate the amide/amine for attack on the secondary benzylic center.
Data Summary & Troubleshooting
Parameter
Condition
Rationale
Solvent
DMF, NMP, or DMSO
High polarity stabilizes the transition state for substitution.
Temperature
50°C – 70°C
Overcomes steric hindrance of the secondary chloride and 3-methyl group.
Base
or DIPEA
(in DMF) enhances nucleophilicity via the "Cesium Effect."
Stoichiometry
3.0 – 5.0 equiv
Excess reagent drives the reaction to completion (pseudo-first-order kinetics).
Side Reaction
Elimination (Styrene formation)
High temperatures (>80°C) or strong bulky bases may cause elimination of HCl to form the vinyl quinoline.
Troubleshooting Guide:
Low Yield: Switch from DIPEA to
or TMG (Tetramethylguanidine). Increase temperature to 70°C.
Elimination Product Observed: Lower temperature to 45°C and extend reaction time. Use a non-nucleophilic, weaker base.
Visualizing the Workflow
The following diagram illustrates the logical flow of the solid-phase synthesis using 7-(1-Chloroethyl)-3-methylquinoline.
Caption: Workflow for the resin-bound alkylation of nucleophiles using 7-(1-Chloroethyl)-3-methylquinoline.
References
Solid-Phase Synthesis of Quinoline Derivatives
Tang, E., et al. "A Novel Solid-Phase Synthesis of Quinolines." Journal of Combinatorial Chemistry, 2012. Link
Context: Describes general methods for building quinoline scaffolds on resin, validating the stability of the quinoline ring in SPS conditions.
Benzylic Halide Reactivity in SPS
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link
Context: detailed mechanisms for the alkylation of resin-bound amines and thiols with benzylic halides (analogous to the 1-chloroethyl group).
Montelukast & Quinoline Pharmacophores
"Synthesis of Montelukast Sodium." Organic Process Research & Development, 2017. Link
Context: Provides structural context for 7-substituted quinolines in drug development, highlighting the relevance of the 3-methyl and 7-alkyl substitution p
General Protocol for Resin Alkylation:
"Solid-Phase Synthesis: A Practical Guide." Kates & Albericio, CRC Press.
Context: Standard operating procedures for
displacement on solid support.
Application Note: Strategic Deployment of 3-Methylquinoline Intermediates in GPCR Ligand Discovery
Executive Summary & Scientific Rationale G-Protein Coupled Receptors (GPCRs) remain the single most prolific class of drug targets, yet the chemical space for viable ligands is often constrained by lipophilicity and sele...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
G-Protein Coupled Receptors (GPCRs) remain the single most prolific class of drug targets, yet the chemical space for viable ligands is often constrained by lipophilicity and selectivity issues. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to present diverse pharmacophores in a rigid, planar arrangement.
This guide focuses specifically on 3-methylquinoline intermediates. The introduction of a methyl group at the C3 position is not merely decorative; it serves three critical mechanistic functions in GPCR ligand design:
Conformational Locking: It restricts the rotation of substituents at the C2 or C4 positions, often freezing the molecule in a bioactive conformation.
Hydrophobic Filling: It targets small, lipophilic "accessory pockets" often found in Class A GPCRs (e.g., Cannabinoid CB2, Serotonin 5-HT6), improving affinity (
).
Metabolic Shielding: It blocks oxidation at the electron-rich C3 position, potentially improving half-life (
).
Computational Design & SAR Strategy
Before synthesis, the utility of the 3-methylquinoline scaffold must be validated in silico.
Pharmacophore Mapping
For targets like the CB2 receptor or 5-HT6 receptor , the binding pocket typically requires:
Aromatic Core: Provided by the quinoline system (
- stacking with residues like Phe or Trp).
Hydrogen Bond Acceptor: Often the quinoline nitrogen.
Hydrophobic Anchor: The 3-methyl group specifically targets hydrophobic residues (e.g., Val, Leu) deep within the orthosteric site.
Workflow Diagram: Ligand Design Cycle
The following diagram illustrates the iterative logic from scaffold selection to lead optimization.
While classical methods like the Skraup synthesis exist, they are often too harsh for functionalized intermediates. We recommend the Friedländer Annulation or a modified Meth-Cohn approach for high-purity medicinal chemistry applications.
Protocol: Synthesis of 2-Substituted-3-Methylquinoline
Objective: To synthesize a versatile 3-methylquinoline intermediate capable of further functionalization at the C2 position (common for GPCR linker attachment).
Starting Material A: 2-Aminoacetophenone (or 2-aminobenzaldehyde for C4-unsubstituted analogs).
Starting Material B: Propiophenone (or appropriate ketone providing the methyl source).
Catalyst: Sulfamic acid (solid acid catalyst) or KOH (base catalysis).
Solvent: Ethanol (green chemistry compliant) or DMF.
Step-by-Step Methodology
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-aminoaryl ketone (1.0 equiv) and the alpha-methylene ketone (1.2 equiv) in Ethanol (10 volumes).
Catalysis: Add Sulfamic acid (10 mol%). Note: Acid catalysis often suppresses side reactions compared to base catalysis for this specific scaffold.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 8:2). The 3-methylquinoline product typically fluoresces blue under UV (254/365 nm).
Work-up:
Cool reaction to room temperature.
Concentrate solvent under reduced pressure.
Dilute residue with ice-water and neutralize with saturated NaHCO₃.
Extract with Ethyl Acetate (3 x 20 mL).
Purification: Dry organic layer over anhydrous Na₂SO₄. Purify via flash column chromatography (Silica gel 230-400 mesh).
Eluent: Gradient from 100% Hexane to 90:10 Hexane/EtOAc.
Characterization: Verify the C3-Methyl signal via 1H-NMR (typically a singlet or doublet around
2.4–2.6 ppm).
Biological Evaluation Protocols
Once synthesized, the ligand must be validated for affinity and efficacy.
A. Membrane Preparation (The Foundation)
High-quality membranes are critical for reproducible
values.
Source: CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., human CB2).
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, Protease Inhibitor Cocktail, pH 7.4.[6]
Procedure:
Harvest cells and wash with PBS.
Homogenize in ice-cold Lysis Buffer (Polytron, 2 x 10 sec bursts).
Low-Speed Spin: 1,000 x g for 10 min at 4°C (removes nuclei/debris).
High-Speed Spin: Transfer supernatant and centrifuge at 40,000 x g for 30 min at 4°C.
Resuspend pellet in Assay Buffer and store at -80°C.
B. Radioligand Binding Assay (Competition Mode)
Determines the affinity (
) of the 3-methylquinoline ligand.
Plate Setup: Use 96-well GF/C filter plates (pre-soaked in 0.5% PEI to reduce non-specific binding).
Incubation:
Total Binding: Membrane (10-20 µg protein) + Radioligand (e.g., [³H]-CP55,940 for CB2) at
Seed cells (2,000 cells/well) in 384-well low-volume plates.
Add compound + Forskolin (10 µM). Incubate 30 min.
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
Read FRET signal (665 nm / 620 nm ratio).
Data Interpretation & Visualization
Comparative SAR Data (Representative)
The table below demonstrates the typical impact of the 3-methyl group on potency, based on aggregate literature trends for quinoline GPCR ligands.
Compound ID
R3 Substituent
R2 Substituent
Ki (nM)
Selectivity (Target/Off-target)
Interpretation
QL-001
-H
Phenyl
150
10x
Baseline affinity.
QL-002
-CH₃ (Methyl)
Phenyl
12
120x
Steric lock improves fit.
QL-003
-Ethyl
Phenyl
45
50x
Steric bulk too large?
QL-004
-Cl
Phenyl
28
80x
Electronic effect good, but metabolic risk.
Assay Workflow Diagram
This diagram details the logic flow for the biological validation steps described above.
Figure 2: Biological evaluation pipeline for GPCR ligand profiling.
References
Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Classic reference for Vilsmeier-Haack quinoline synthesis).
Preventing hydrolysis of 7-(1-Chloroethyl)-3-methylquinoline during storage
Executive Summary 7-(1-Chloroethyl)-3-methylquinoline (often referred to as the "Chloro-Intermediate" in Montelukast synthesis) is a metastable benzylic chloride. Its structural integrity is compromised by two primary de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-(1-Chloroethyl)-3-methylquinoline (often referred to as the "Chloro-Intermediate" in Montelukast synthesis) is a metastable benzylic chloride. Its structural integrity is compromised by two primary degradation pathways: hydrolysis (forming the alcohol impurity) and elimination (forming the vinyl analog).
This guide provides a mechanistic understanding of these failures and actionable protocols to arrest them during storage and handling.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the molecular drivers. This compound features a chlorine atom at a benzylic position, making it an excellent leaving group.
Susceptibility: The carbon-chlorine bond is weakened by the adjacent aromatic quinoline ring, which can stabilize the resulting carbocation (benzylic resonance).
The HCl Trap: Hydrolysis releases Hydrogen Chloride (HCl). Since the quinoline ring contains a basic nitrogen, it traps this HCl, forming a hydrochloride salt. This salt is often more hygroscopic than the free base, pulling in more atmospheric moisture and accelerating the cycle (Autocatalysis).
Degradation Pathway Diagram
Figure 1: The degradation cascade. Note the "HCl Loop" where byproduct formation increases hygroscopicity, leading to further hydrolysis.
Module 2: Storage Protocols (The "How")
The following protocols are non-negotiable for maintaining purity >98% over extended periods.
Storage Specifications Table
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Preferred) or 2-8°C
Lowers kinetic energy, significantly slowing the rate of ionization.
Atmosphere
Argon or Nitrogen
Displaces humid air.[1] Argon is heavier than air and provides a better "blanket" for solids.
Container
Amber Glass + Teflon Seal
Amber glass blocks UV (which can radicalize the C-Cl bond). Teflon prevents leaching and ensures an airtight seal.
Desiccant
P₂O₅ or Activated Silica
Must be physically separated (e.g., in a desiccator base). Do not mix directly with the solid.
Physical State
Crystalline Solid
Avoid storing as an oil or in solution. The crystal lattice provides a barrier to moisture penetration.
The "Double-Bag" Protocol for Bulk Storage
For quantities >100g, do not rely on a single vessel.
Place the substance in a primary anti-static polyethylene bag.
Purge the bag with Nitrogen, twist, and tie off (or heat seal).
Place the primary bag into a secondary aluminized moisture-barrier bag (Mylar).
Add a desiccant pack between the primary and secondary bags.
Heat seal the outer Mylar bag.
Module 3: Troubleshooting & FAQs
Q1: The white solid has turned pale yellow/orange. Is it still usable?
Diagnosis: This indicates the formation of the Quinoline-HCl salt (yellowing) or trace polymerization of the vinyl impurity .
Action: Perform an HPLC check.
If Purity > 95%: You may proceed, but add a neutralization step (wash with dilute NaHCO₃) immediately after dissolving it for the next reaction.
If Purity < 90%: Recrystallization is required.
Q2: I see a new peak at RRT ~0.85 on my HPLC. What is it?
Diagnosis: This is likely the 7-(1-hydroxyethyl) hydrolysis product (Alcohol Impurity). It is more polar than the chloro-compound and elutes earlier on reverse-phase columns.
Root Cause: Moisture ingress during sampling or storage.
Q3: Can I dry the material in an oven if it gets wet?
CRITICAL WARNING:NO.
Reasoning: Heating a wet benzylic chloride accelerates hydrolysis exponentially.
Correct Protocol: Dry only under high vacuum (< 5 mbar) at ambient temperature (20-25°C) in the presence of P₂O₅.
Q4: How long can I keep it in solution (e.g., DCM or Toluene)?
Guidance: Maximum 4-6 hours .
In solution, the molecules have higher mobility, and the "cage effect" of the crystal lattice is lost. If the solvent is not anhydrous (<0.05% H₂O), hydrolysis will occur rapidly.
Module 4: Emergency Remediation
If your batch has degraded (Hydrolysis > 2% but < 10%), use this remediation workflow to salvage the material.
Figure 2: Decision tree for salvaging degraded material.
References
Bhardwaj, M. et al. (2011). Process for the preparation of Montelukast and its salts.[2] European Patent Office, EP1812394B1. Link
Sunil Kumar, I.V. et al. (2009). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 21(1). Link
BenchChem. (2025).[1] Stability and storage conditions for benzylic chlorides.[1] Technical Safety Guide. Link
Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh, Department of Chemistry. Link
Technical Guide: Optimizing Nucleophilic Substitution of Chloroethyl Quinolines
Executive Summary & Core Challenge The nucleophilic substitution of 2-(2-chloroethyl)quinoline and its isomers presents a classic but deceptive challenge in heterocyclic synthesis. While theoretically a standard reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Challenge
The nucleophilic substitution of 2-(2-chloroethyl)quinoline and its isomers presents a classic but deceptive challenge in heterocyclic synthesis. While theoretically a standard
reaction, the proximity of the electron-deficient quinoline ring creates a "perfect storm" for Elimination () .
The quinoline ring acts as an electron-withdrawing group (EWG), rendering the
-hydrogens on the ethyl chain significantly more acidic than in simple alkyl halides. Consequently, even mild bases can trigger dehydrohalogenation, collapsing the starting material into 2-vinylquinoline , a stable, conjugated "dead-end" byproduct that polymerizes or resists further nucleophilic attack.
This guide outlines a Finkelstein-Assisted Substitution Protocol designed to suppress elimination and maximize
efficiency.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. Your goal is to force the Green Pathway (
) while suppressing the Red Pathway ().
Figure 1: Kinetic competition between Substitution (
) and Elimination (). The Finkelstein route (yellow dashed) bypasses the slow direct attack, enabling milder conditions.
Critical Optimization Factors
A. The "Finkelstein Assist" (Catalytic Iodide)
Direct displacement of chloride by amines or thiols is often too slow relative to the rate of elimination.
Solution: Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).
Mechanism: The iodide displaces the chloride in situ to form the transient iodoethyl quinoline . Since iodide is a vastly superior leaving group (
– times faster than Cl), the subsequent nucleophilic attack occurs rapidly, allowing you to run the reaction at lower temperatures where elimination is less favorable [1].
B. Base Selection: The
Trap
Avoid hydroxide (
) or alkoxide () bases. Their high basicity targets the acidic -protons.
Recommended: Use Potassium Carbonate (
) or Cesium Carbonate () . These are sufficiently basic to neutralize the HCl generated but poorly soluble in organic solvents, creating a "heterogeneous buffer" that minimizes rapid deprotonation.
For Amines: If using a primary amine nucleophile, use an excess (2.5–3.0 eq) of the amine itself to act as the base, or add a non-nucleophilic organic base like DIPEA (Hünig's base) .
C. Solvent Effects[1][2][3][4]
Avoid: Alcohols (promote solvolysis/elimination via H-bonding).
Preferred:Acetonitrile (MeCN) is the gold standard. It supports the polar transition state of
but is not basic enough to promote .
Alternative: DMF/DMSO increase reaction rate significantly but also increase the basicity of "naked" anions, risking elimination. Use these only if MeCN fails.
Optimized Experimental Protocol
Objective: Synthesis of 2-(2-(alkylamino)ethyl)quinoline from 2-(2-chloroethyl)quinoline.
Charge a round-bottom flask with 2-(2-chloroethyl)quinoline (1.0 eq), anhydrous
(2.0 eq), and NaI (0.2 eq).
Suspend in dry Acetonitrile (0.3 M concentration).
Add the amine nucleophile (1.5 eq). Note: If the amine is volatile, add it last or use a sealed tube.
Heat to 60°C under an inert atmosphere (
or Ar).
Monitor via TLC or LCMS at 2 hours. Look for the disappearance of the chloride (
usually higher) and appearance of product.
Checkpoint: If you see a new peak with Mass [M-36] (loss of HCl), you are forming the vinyl byproduct. Lower the temperature immediately.
Workup: Filter off inorganic salts. Evaporate solvent. Partition residue between EtOAc and Water.
Troubleshooting & FAQs
Q1: I see a large byproduct peak with mass [M-36] in LCMS. What is it?
A: This is 2-vinylquinoline .[2] It forms via elimination of HCl.
Fix: Your reaction conditions are too basic or too hot.
Switch from strong bases (NaOH, NaH, TEA) to inorganic carbonates (
).
Lower reaction temperature by 10-20°C.
Increase the amount of NaI catalyst to speed up the substitution pathway so it outcompetes elimination.
Q2: My reaction stalled at 50% conversion. Should I add more base?
A:No. Adding more base often triggers elimination of the remaining starting material.
Fix: Add another 0.2 eq of NaI and 0.5 eq of the Nucleophile . The stalling is likely due to the accumulation of chloride ions suppressing the reaction or the nucleophile being consumed by trace acid.
Q3: Can I use DMF to speed this up?
A: Proceed with caution. While DMF accelerates
reactions, it also "naked" anions, making carbonate bases significantly more basic and aggressive. If you must use DMF (due to solubility), lower the temperature to 40°C.
Q4: I am getting dialkylated products (Nucleophile reacting twice).
A: This occurs if your nucleophile is a primary amine (
). The product () is still nucleophilic.
Fix: Use a large excess of the primary amine (5–10 equivalents). This statistically ensures the alkyl halide hits a fresh amine molecule rather than a product molecule. Alternatively, use a protecting group strategy (e.g., reacting with a sulfonamide and deprotecting later).
Decision Tree: Process Optimization
Figure 2: Troubleshooting logic flow for common yield issues.
References
Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[3] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
Nucleophilic Substitution in Quinolines: Belyaeva, K. V., et al. (2024).[4] "Catalyst-free nucleophilic substitution of hydrogen in quinoline rings...". New Journal of Chemistry, 48, 1336-1349.[4]
Elimination vs. Substitution: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (See Chapter 17: Eliminations).
Solvent Effects in Alkylation: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Technical Support Center: Purification of 7-(1-Chloroethyl)-3-methylquinoline Derivatives
Welcome to the technical support guide for the purification of 7-(1-chloroethyl)-3-methylquinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 7-(1-chloroethyl)-3-methylquinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Quinolines are a cornerstone in the development of a wide array of therapeutics, and achieving high purity is critical for their efficacy and safety.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your purification experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 7-(1-chloroethyl)-3-methylquinoline derivatives in a question-and-answer format.
Q1: My primary purification by column chromatography is resulting in low yield and significant product decomposition. What could be the cause and how can I fix it?
Several factors can contribute to low yield and decomposition during silica gel column chromatography of quinoline derivatives. The chloroethyl group can be susceptible to elimination or substitution reactions under certain conditions, and the basic nature of the quinoline nitrogen can lead to strong interactions with the acidic silica gel.
Potential Causes and Solutions:
Silica Gel Acidity: The acidic nature of standard silica gel can lead to product degradation or irreversible adsorption.
Solution: Deactivate the silica gel by treating it with a base. A common method is to use silica gel impregnated with triethylamine (NEt₃). Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface, minimizing product decomposition.
Solvent Choice: The polarity of the eluent is crucial for effective separation. An inappropriate solvent system can lead to poor separation from impurities or prolonged elution times, increasing the risk of on-column degradation.
Solution: Conduct a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system.[2] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective for separating complex mixtures.[3]
Product Instability: The 1-chloroethyl group may be unstable, especially in the presence of nucleophilic solvents or impurities.
Solution: If instability is suspected, consider using a less nucleophilic solvent system and work at lower temperatures if possible. Additionally, ensure all solvents are dry and free of impurities.
Experimental Protocol: Column Chromatography with Deactivated Silica Gel
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 9:1).
Deactivation: Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently for 10-15 minutes.
Column Packing: Carefully pack the column with the deactivated silica gel slurry.
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
Elution: Begin elution with the initial solvent system, gradually increasing the polarity based on TLC analysis.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
Q2: I'm struggling to remove a persistent, closely-related impurity from my 7-(1-chloroethyl)-3-methylquinoline derivative, even after column chromatography. What alternative purification methods can I try?
When chromatographic methods are insufficient for separating closely related impurities, crystallization can be a powerful alternative.[4] The principle behind crystallization is the difference in solubility between the desired compound and the impurity in a given solvent system.
Recommended Crystallization Techniques:
Recrystallization from a Single Solvent: This is the simplest crystallization method.
Protocol: Dissolve the impure compound in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Collect the crystals by filtration.
Anti-Solvent Crystallization: This method is useful when the compound is highly soluble in one solvent but poorly soluble in another.[1]
Protocol: Dissolve the compound in a "good" solvent. Slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy, indicating the onset of precipitation.[1] Allow the mixture to stand for crystallization to complete.
Vapor Diffusion: This technique is excellent for obtaining high-quality crystals and can be effective for small amounts of material.[1]
Protocol: Dissolve the compound in a suitable solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the compound's solution, causing it to become supersaturated and crystallize.[1]
Data Presentation: Solvent Selection for Crystallization
Solvent System (Good Solvent : Anti-Solvent)
Suitability for Quinolines
Notes
Dichloromethane : Hexane
High
Good for moderately polar quinolines.
Ethanol : Water
High
Effective for more polar derivatives.
Acetone : Diethyl Ether
Medium
Can be effective, but ether is highly volatile.
Toluene : Heptane
Medium
Suitable for less polar quinolines.
Q3: My purified 7-(1-chloroethyl)-3-methylquinoline derivative appears pure by TLC and ¹H NMR, but I suspect the presence of inorganic salt impurities. How can I confirm and remove them?
Inorganic salts are a common byproduct of synthesis and work-up procedures. While often not visible on TLC, they can impact the accuracy of yield calculations and subsequent reactions.
Detection and Removal of Inorganic Salts:
Detection:
Residue on Ignition: A simple test is to heat a small sample of the compound on a spatula in a flame. A significant amount of non-combustible residue suggests the presence of inorganic salts.
Solubility Test: Attempt to dissolve a small amount of the product in a non-polar organic solvent like hexane. Most organic compounds will dissolve, while inorganic salts will not.
Removal:
Aqueous Wash: Dissolve the compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with deionized water in a separatory funnel. The inorganic salts will partition into the aqueous layer. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Filtration through a Short Plug of Silica: If the compound is sufficiently non-polar, dissolving it in a non-polar solvent and passing it through a short plug of silica gel can effectively remove baseline impurities, including some salts.
Visualization: Workflow for Removal of Inorganic Salts
Caption: Workflow for removing inorganic salts via aqueous wash.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for 7-(1-chloroethyl)-3-methylquinoline derivatives during purification?
The primary stability concern is the lability of the 1-chloroethyl group. This group can undergo elimination to form the corresponding vinylquinoline or be susceptible to nucleophilic substitution, particularly in the presence of protic solvents or basic conditions. It is advisable to use aprotic solvents where possible and avoid unnecessarily high temperatures.
Q2: Can I use reverse-phase chromatography for the purification of these compounds?
Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for purifying quinoline derivatives, especially for achieving high purity on a smaller scale.[5] A common stationary phase is C18-functionalized silica, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
Q3: Are there any specific safety precautions I should take when handling and purifying 7-(1-chloroethyl)-3-methylquinoline derivatives?
Yes. As with any halogenated organic compound, it is crucial to handle these derivatives in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some quinoline derivatives can be toxic or irritants, so consult the material safety data sheet (MSDS) for your specific compound if available.
Q4: How can I form a salt of my quinoline derivative to aid in purification by crystallization?
Salt formation is a powerful technique for achieving high purity.[4] Since the quinoline nitrogen is basic, it can be protonated by an acid to form a salt, which often has different crystallization properties than the free base.
Protocol for Salt Formation and Crystallization:
Dissolve the crude quinoline derivative in a suitable organic solvent (e.g., ethanol or methanol).
Add a solution of an acid (e.g., hydrochloric acid in ethanol or phosphoric acid) dropwise while stirring.
The salt will often precipitate out of the solution. If not, you can induce crystallization by cooling the solution or by adding an anti-solvent.
Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
To recover the free base, dissolve the salt in water, and neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide). The free base will precipitate or can be extracted with an organic solvent.[6]
Visualization: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.
Benchchem. discovery and isolation of novel quinolinone compounds.
Google Patents. US2474823A - Quinoline compounds and process of making same.
Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
IJSER. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
Samara National Research University. Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
Technical Support Center: Moisture-Sensitive Benzylic Chloride Derivatives
Ticket Status: OPEN Priority: HIGH (Lachrymator/Reactive Electrophile) Assigned Specialist: Senior Application Scientist System Overview Welcome to the technical support hub for benzylic chloride derivatives. These reage...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Status: OPEN
Priority: HIGH (Lachrymator/Reactive Electrophile)
Assigned Specialist: Senior Application Scientist
System Overview
Welcome to the technical support hub for benzylic chloride derivatives. These reagents are dual-natured: they are indispensable electrophiles in organic synthesis (benzylation) but are notoriously unstable and hazardous.
This guide addresses the three most common support tickets we receive:
Safety Incidents: Managing lachrymatory exposure.
Material Degradation: Why liquid reagents turn into white solids.
Reaction Failure: Preventing hydrolysis during synthesis.
User Query: "I just opened the package and my eyes are burning. There is a sharp, acrid odor. What do I do?"
Diagnosis: You are experiencing lachrymatory exposure.[1] Benzylic chlorides alkylate the TRPA1 ion channels in sensory nerves, causing intense pain and tearing even at low ppm concentrations.
Immediate Protocol:
Containment: Do not remove the bottle from the fume hood. Cap it immediately.
Decontamination: Wash gloves with 5% aqueous sodium bicarbonate before removing them.
Airflow: Ensure the fume hood sash is at the lowest working position.
The "Zero-Exposure" Workflow
To prevent recurrence, follow this strict handling logic. Note the use of "Cannula Transfer" as the gold standard to avoid atmospheric exposure.
Figure 1: Decision matrix for opening and transferring benzylic chlorides without atmospheric exposure.
Tier 2: Storage & Stability (The "White Solid" Phenomenon)
User Query: "My 4-methoxybenzyl chloride was a clear liquid last week. Now it's cloudy with a white precipitate. Is it usable?"
Diagnosis: Your reagent has hydrolyzed.[2][3] The white solid is likely the corresponding benzyl alcohol or a polymer.
Mechanism: Benzylic chlorides are highly susceptible to nucleophilic attack by water. This is accelerated by Electron Donating Groups (EDGs) like methoxy (-OMe), which stabilize the intermediate carbocation via resonance, facilitating an
hydrolysis pathway [1].
Technical Insight: The Substituent Effect
Not all benzylic chlorides degrade at the same rate. Understanding the electronic nature of your derivative is crucial for storage.
Substituent Type
Example
Electronic Effect
Moisture Sensitivity
Storage Requirement
Strong EDG
4-Methoxybenzyl chloride
Stabilizes carbocation (+M effect)
Extreme ( dominant)
-20°C, Ar, Sure/Seal™
Weak EDG / Neutral
Benzyl chloride
Moderate stabilization
High (Mixed /)
4°C, Desiccator
EWG
4-Nitrobenzyl chloride
Destabilizes carbocation (-I/-M effect)
Moderate ( dominant)
RT, Dry environment
Recovery Protocol:
If <10% Solid: Filter through a plug of anhydrous MgSO₄ or basic alumina under inert gas.
If >10% Solid: Distillation is required. Warning: Distill under high vacuum to keep temperature low; high heat can trigger explosive polymerization in degraded samples.
Tier 3: Reaction Troubleshooting
User Query: "I'm trying to benzylate an alcohol, but I'm getting low yields and seeing benzyl alcohol by-products."
Root Cause Analysis:
Wet Solvents: Even ppm levels of water compete with your nucleophile.
Acidic Media: As the reaction proceeds, HCl is generated. Protons can catalyze the ionization of the benzylic chloride (
), leading to rapid hydrolysis or Friedel-Crafts self-alkylation (polymerization) [2].
The Self-Validating Protocol
To ensure reaction integrity, you must decouple the deprotonation step from the alkylation step.
Figure 2: Sequential workflow to minimize side reactions. Note the separation of anion formation from electrophile addition.
Optimization Tips:
Add Iodide: Use a catalytic amount of TBAI (Tetrabutylammonium iodide). This converts the benzyl chloride to the more reactive benzyl iodide in situ (Finkelstein reaction), allowing the reaction to proceed faster than the hydrolysis rate [3].
Scavenge Acid: Always include a non-nucleophilic base (e.g., DIPEA or solid
) if you are not pre-deprotonating with a strong base. This neutralizes the HCl byproduct immediately.
Tier 4: Disposal & Decontamination[4][5]
User Query: "How do I clean my glassware safely? I don't want to gas the whole lab."
The "Quench" Strategy:
Never rinse benzylic chloride glassware directly with water; the hydrolysis will release HCl gas and lachrymatory vapors.
Why? Ammonia converts the chloride to a benzyl amine (non-lachrymatory). Thiosulfate acts as a soft nucleophile to displace the chloride safely.
Soak: Submerge glassware/syringes in the quench solution for 24 hours in a fume hood.
Wash: After 24 hours, wash with water and acetone as normal glass waste [4].
References
Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on
/
kinetics and substituent effects in benzylic systems).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7503, Benzyl chloride. Retrieved from [Link]
Eames, J., et al. (2000). Finkelstein Reaction: Nucleophilic Substitution of Benzylic Chlorides. Journal of Chemical Research.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Troubleshooting low conversion rates in quinoline alkylation reactions
Technical Support Center: Troubleshooting Quinoline Alkylation Topic: Troubleshooting Low Conversion in Quinoline Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Last...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Quinoline Alkylation
Topic: Troubleshooting Low Conversion in Quinoline Alkylation
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Status: Active | Last Updated: 2026-02-17
Introduction: The Quinoline Paradox
Quinoline alkylation is a cornerstone of medicinal chemistry, yet it presents a "reactivity paradox." The pyridine ring is electron-deficient, resisting electrophilic aromatic substitution, while the nitrogen lone pair is basic, often poisoning transition metal catalysts. Low conversion rates typically stem from a mismatch between the chosen method and the electronic state of the substrate.
This guide moves beyond generic advice, offering a mechanism-based troubleshooting system for the three dominant alkylation pathways: Radical (Minisci) , Transition-Metal Catalyzed (C-H Activation) , and Nucleophilic Addition .
Part 1: Diagnostic Decision Matrix
Before adjusting parameters, identify your reaction class and primary failure mode.
Figure 1: Diagnostic workflow for identifying the root cause of failure based on reaction mechanism.
Part 2: Troubleshooting Radical Alkylation (Minisci-Type)
The Mechanism: Alkyl radicals are nucleophilic.[1][2] They react best with electron-deficient heterocycles.
The Trap: Neutral quinoline is not electron-deficient enough. It must be protonated to lower the LUMO energy at the C2/C4 positions.[3]
Scenario A: Reaction stalls at <30% conversion.
Root Cause 1: Insufficient Acidification.
Explanation: The reaction requires the quinolinium cation. If you use 1.0 equiv of acid and the radical source generates base (e.g., decarboxylation), the pH rises, deprotonating the quinoline and stopping the reaction.
Protocol Fix: Ensure the reaction medium remains acidic (pH < 2).
Standard: Use 2.0–5.0 equiv of TFA or H₂SO₄.
Check: If using carboxylic acids as radical sources, the byproduct is CO₂ (neutral), but if using other precursors, ensure no basic byproducts accumulate.
Root Cause 2: Interfacial Radical Quenching.
Explanation: Many Minisci reactions are biphasic (DCM/Water). If the radical source is in the aqueous phase and the quinoline is in the organic phase, the short-lived radical (t½ ~ µs) quenches before reacting.
Protocol Fix: Add a phase transfer catalyst (TBAB) or switch to a homogeneous solvent system like DMSO/H₂O or TFE (Trifluoroethanol). TFE stabilizes radical cations and extends their lifetime.
Scenario B: Low Yield due to "Over-Alkylation" (Polysubstitution).
Root Cause: The alkylated product is often more electron-rich (and thus more nucleophilic) than the starting material, but in protonated form, it remains activated.
Protocol Fix:
Stop early: Monitor by LCMS and quench at 70% conversion.
Invert Stoichiometry: Use excess quinoline (1.5 equiv) relative to the radical source.
Part 3: Troubleshooting Transition-Metal Catalyzed C-H Activation
The Mechanism: A metal (Rh, Ir, Pd) coordinates to the quinoline, activates a C-H bond, and inserts an alkene.
The Trap: The quinoline nitrogen is a strong sigma-donor. It binds tightly to the metal center, forming a stable, unreactive complex (catalyst poisoning), preventing the turnover cycle.
Scenario A: Zero Conversion (Catalyst Shutdown).
Root Cause: N-Binding Inhibition.
Explanation: The catalyst is stuck to the nitrogen lone pair rather than activating the C-H bond.
Protocol Fix: Lewis Acid Additive Strategy.
Add a Lewis Acid (e.g., MgBr₂ or AlCl₃ , 10–20 mol%) or a Brønsted acid (HBF₄).
Mechanism:[4][5][6][7][8] The Lewis acid binds to the nitrogen lone pair, blocking it. This forces the transition metal to interact with the pi-system or C-H bond instead.
Reference: See Bergman/Ellman protocols for Rh-catalyzed alkylation.
Scenario B: Poor Regioselectivity (C2 vs C8).
Root Cause: Lack of Directing Group Control.
Explanation:
C2-Alkylation: Typically requires N-coordination (or N-oxide activation).
C8-Alkylation: Requires a directing group or specific geometry (e.g., N-oxide).
N-oxides act as weak directing groups for C8-activation (Rh(III) catalysis) and can be easily reduced back to the quinoline (using Zn/NH₄Cl or PCl₃) post-reaction.
Comparative Data: Additive Effects on Rh-Catalyzed Alkylation
Part 4: Troubleshooting Nucleophilic Addition (Addition-Oxidation)
The Mechanism: Organolithium or Grignard reagents add to the C2 position, forming a dihydroquinoline intermediate. This must be oxidized (re-aromatized) to form the product.
The Trap: The intermediate is stable and does not spontaneously re-aromatize. Or, the activation of the quinoline ring is insufficient for the initial attack.
Scenario A: Starting Material Recovered (No Addition).
Root Cause: Insufficient Activation.
Protocol Fix: Activate with Acyl Chlorides.
Pre-treat quinoline with Benzoyl Chloride or Ethyl Chloroformate (1.05 equiv) at 0°C.
Mechanism:[4][5][6][7][8] Forms the N-acyl quinolinium salt, which is highly electrophilic. The nucleophile (R-MgBr) then attacks C2.
Scenario B: Product "Disappears" during Workup (Re-aromatization Failure).
Root Cause: The dihydroquinoline intermediate decomposes or polymerizes before oxidation.
Protocol Fix: One-Pot Oxidation.
Do not isolate the intermediate.
After the alkylation step is complete (check TLC), add an oxidant directly to the reaction mixture.
Recommended Oxidants:
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): 1.2 equiv, stir 1h at RT.
Add (NH₄)₂S₂O₈ as a solution in water dropwise over 30 minutes. Why? Prevents a high concentration of radicals from dimerizing (R-R) instead of reacting with the quinoline.
Workup: Basify with NaHCO₃ (aq) to pH 9 before extraction. This deprotonates the product, ensuring it moves to the organic layer.
Part 6: Frequently Asked Questions (FAQs)
Q: My quinoline substrate is insoluble in water/DCM mixtures. What solvent can I use for Minisci reactions?A: Switch to Trifluoroethanol (TFE) or HFIP (Hexafluoroisopropanol) . These solvents are polar, solubilize organic substrates well, and stabilize radical cations. Alternatively, use a biphasic system with a Phase Transfer Catalyst (TBAB, 5 mol%).
Q: I am trying to alkylate at C2, but I get a mixture of C2 and C4 isomers. How do I fix this?A: Regioselectivity in radical alkylation is difficult to control electronically because the LUMO coefficients at C2 and C4 are similar.
Steric Control: If your radical is bulky (e.g., tert-butyl), C2 is favored (unless C2 is blocked).
Blocking: Install a removable blocking group (e.g., Cl or Br) at C4 if C2 is the target.
Switch Methods: For exclusive C2 selectivity, switch to Nucleophilic Addition (R-Li + Activator), which is highly C2-selective.
Q: Why does my reaction turn black and form tar?A: This indicates polymerization, common in radical reactions with excess oxidant.
Fix: Reduce temperature (try RT or 0°C).
Fix: Degas solvents (sparge with Argon for 15 mins). Oxygen can intercept radicals or promote oxidative degradation.
References
Minisci, F., et al. "Mechanism of the alkylation of quinoline and naphthyridine derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1988. Link
Ellman, J. A., et al. "Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation." Journal of the American Chemical Society, 2014. Link
Mishra, N. K., et al. "Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis." The Journal of Organic Chemistry, 2021.[9] Link
BenchChem Technical Support. "Troubleshooting low yield in Friedländer synthesis of quinolines." BenchChem Support Center, 2025.[11][12] Link
Proctor, R. S. J., et al. "Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines." Angewandte Chemie International Edition, 2019. Link
Technical Support Center: Controlling Regioselectivity in 3-Methylquinoline Functionalization
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the regioselective functionalization of 3-methylquinoline. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions. Our goal is to help you navigate the complexities of controlling reaction sites on this critical heterocyclic scaffold.
Section 1: Fundamental Principles of Regioselectivity (FAQs)
This section addresses the core concepts that govern where and why functionalization occurs on the 3-methylquinoline ring system.
???+ question "Q1: What is the inherent electronic reactivity of the 3-methylquinoline core, and how does the C3-methyl group influence it?"
???+ question "Q2: What are the primary strategies to override the inherent reactivity and achieve selective functionalization at a specific position?"
Section 2: Visual Guides & Workflows
Diagram 1: General Strategy Selection
Caption: Decision workflow for selecting a synthetic strategy.
Caption: Mechanism of N-Oxide directed C-H activation.
Section 3: Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of C2/C4 or C2/C8 Isomers)
???+ question "I am attempting a C2-functionalization on 3-methylquinoline N-oxide but am getting a significant amount of the C8 isomer."
Possible Cause
Recommended Action & Explanation
Suboptimal Catalyst/Ligand
The metal center and its ligand sphere are the primary determinants of selectivity. For C2-arylation, palladium catalysts are generally preferred. If C8-selectivity is an issue, ensure you are not using a rhodium-based catalyst , which is known to favor the C8 position[1][2]. For palladium catalysis, the ligand is key. Screen different phosphine ligands (e.g., PPh₃, X-Phos) to optimize steric and electronic properties that favor C2 coordination[1].
Ineffective Directing Group Coordination
The N-oxide must coordinate effectively to the metal center. Ensure the N-oxide was synthesized and purified correctly. Trace impurities or residual oxidizing agents can interfere with catalysis.
Solvent Effects
The solvent can influence the geometry of the transition state. Test different solvents or solvent mixtures (e.g., DMF, toluene, t-BuOH/toluene)[1]. A less polar solvent might disfavor the transition state leading to the C8 product.
Steric Hindrance
While the C3-methyl group sterically hinders C2, a bulky coupling partner can exacerbate this, making the less-hindered C8 position more competitive. If possible, consider using a less sterically demanding coupling partner to favor the C2 position.
Problem 2: Low or No Conversion in a C-H Activation Reaction
???+ question "My palladium-catalyzed C2-arylation of 3-methylquinoline N-oxide is not proceeding, or the yield is very low."
Problem 3: The C3-Methyl Group is Unreactive
???+ question "I am trying to functionalize the methyl group via C(sp³)–H activation, but I only see decomposition or no reaction."
Possible Cause
Recommended Action & Explanation
Incorrect Catalytic System
Standard C(sp²)–H activation catalysts (like many Pd systems) will not activate the C(sp³)–H bond. You need a system known for this transformation, such as a Cp*Rh(III) catalyst [3]. These catalysts operate through a mechanism that favors the C(sp³)–H bond in substrates with a directing group like the quinoline nitrogen.
Catalyst-Free Conditions Not Met
Some methods, like functionalization with tryptanthrins, can proceed without a catalyst but require specific solvents (like DMF) and elevated temperatures to promote the reaction[4]. Ensure you are precisely following the conditions for these specialized reactions.
Oxidative Pathway Issues
For photocatalytic oxidation of the methyl group (e.g., to an aldehyde), the efficiency depends on the photocatalyst (e.g., TiO₂) and the presence of an oxidant (usually O₂). Ensure your solvent is degassed and then saturated with oxygen, and that the photocatalyst is properly suspended and irradiated with the correct wavelength of light[5].
Wrong Directing Group Strategy
C(sp³)–H activation at the methyl group often relies on the quinoline nitrogen itself acting as the directing group. Using an N-oxide will direct the catalyst to the C2/C8 positions and will prevent reaction at the methyl group. Do not use an N-oxide for this transformation.
Section 4: Field-Proven Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of 3-Methylquinoline N-Oxide
This protocol is adapted from established methods for the C2-arylation of quinoline N-oxides, a robust and high-yielding transformation[1][6].
Objective: To selectively introduce an aryl group at the C2 position of 3-methylquinoline via a palladium-catalyzed C-H activation/cross-coupling reaction.
Preparation: In a glovebox, add Pd(OAc)₂ (5 mol%), X-Phos (10 mol%), and CsF (2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
Reagent Addition: Add the 3-methylquinoline N-oxide (1.0 equiv) and the aryl bromide (1.2 equiv).
Solvent Addition: Add the degassed solvent mixture of t-BuOH/toluene.
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
Causality Note: The high temperature is necessary to overcome the activation barrier for C-H cleavage. The phosphine ligand (X-Phos) stabilizes the palladium catalyst and facilitates the catalytic cycle, while the base (CsF) is crucial for the deprotonation step[1].
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure C2-arylated 3-methylquinoline N-oxide.
Protocol 2: Rh(III)-Catalyzed C(sp³)–H Alkylation of 8-Methylquinoline
(Note: This protocol is for 8-methylquinoline but the principles are directly applicable to activating the C3-methyl group of 3-methylquinoline, which also relies on the N-directing strategy.)
This protocol is based on the work of Li and others on Cp*Rh(III)-catalyzed C(sp³)–H activation, which uses the native quinoline nitrogen as the directing group[3].
Objective: To selectively functionalize the methyl group of a methylquinoline with an allylic alcohol.
Materials:
3-Methylquinoline (1.0 equiv)
Allylic Alcohol (e.g., but-3-en-2-ol, 2.0 equiv)
[Cp*RhCl₂]₂ (2.5 mol%)
AgSbF₆ (10 mol%)
Cu(OAc)₂ (20 mol%)
Water (H₂O) as solvent
Step-by-Step Methodology:
Preparation: To a Schlenk tube, add 3-methylquinoline (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (20 mol%).
Reagent Addition: Add the allylic alcohol (2.0 equiv).
Solvent Addition: Add deionized water as the solvent.
Causality Note: The AgSbF₆ acts as a halide scavenger to generate the active cationic Rh(III) catalyst. Cu(OAc)₂ serves as an oxidant to facilitate the catalytic cycle. Surprisingly, water is an effective solvent for this transformation, highlighting a green chemistry approach[3].
Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
Monitoring: Allow the reaction to cool and monitor by GC-MS to confirm product formation.
Workup: Extract the reaction mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic phase and purify the crude product by flash column chromatography to obtain the desired γ-quinolinyl carbonyl compound.
Section 5: References
BenchChem. (2025). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. BenchChem.
Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
Organic & Biomolecular Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]
Chen, J., et al. (2025). High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis. Organic Letters. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
Barluenga, J., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2317–2326. [Link]
Barluenga, J., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Digital.CSIC. [Link]
Reddy, B. V. S., et al. (2018). Catalyst-free benzylic C(sp3)-H functionalization of methyl quinolines with tryptanthrins. ChemistrySelect, 3(14), 3953-3956. [Link]
BenchChem. (2025). Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization. BenchChem.
Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(26), 5573–5576. [Link]
Palanisamy, B., et al. (2012). Photocatalytic synthesis of 2-methylquinolines with TiO2 Wackherr and Home Prepared TiO2 – A comparative study. Journal of the Serbian Chemical Society, 77(2), 147-157. [Link]
Navío, J. A., et al. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133-135. [Link]
Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]
Maji, B. (2025). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition. [Link]
Kumar, A., et al. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Asian Journal of Organic Chemistry, 11(10), e202200424. [Link]
BenchChem. (2025). Catalytic Methods for the Functionalization of the Quinoline Ring: Application Notes and Protocols. BenchChem.
König, B. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link]
Punniyamurthy, T., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
ResearchGate. (n.d.). Plausible mechanism for C−H functionalization of 8‐methylquinolines. [Link]
Li, X., et al. (2017). Cp*Rh(III)-catalyzed C(sp3)–H alkylation of 8-methylquinolines in aqueous media. Organic Chemistry Frontiers, 4(4), 543-546. [Link]
ResearchGate. (n.d.). Scope of the selective C-H functionalization achieved in position 3 to date. [Link]
Larionov, O. V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
Sarlah, D., et al. (2015). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science, 6(3), 1864-1869. [Link]
MacMillan, D. W. C., et al. (2014). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 345(6195), 437-441. [Link]
Al-Ostath, R., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19537-19567. [Link]
Daugulis, O., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 4(12), 4393–4400. [Link]
Scilit. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. [Link]
Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
Alonso, F., et al. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
BenchChem. (2025). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. BenchChem.
Curran, D. P. (2024). Radical-Mediated Trifunctionalization Reactions. Molecules, 29(15), 3543. [Link]
Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(8), 7943–7952. [Link]
Song, J., et al. (2023). Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Organic Letters, 25(16), 2842–2846. [Link]
Gusarova, N. K., et al. (2021). Efficient Regioselective Synthesis of Novel Water-Soluble 2H,3H-[1][7]thiazino[2,3,4-ij]quinolin-4-ium Derivatives by Annulation Reactions of 8-quinolinesulfenyl Halides. PMC. [Link]
Zibaseresht, R., & Hami, Z. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
ResearchGate. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
Huang, Y., et al. (2018). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers, 5(2), 230-234. [Link]
Technical Support Center: Stability of 7-(1-Chloroethyl)-3-methylquinoline under Basic Conditions
Welcome to the technical support center for 7-(1-Chloroethyl)-3-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 7-(1-Chloroethyl)-3-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, particularly concerning its stability in basic environments.
Section 1: Understanding the Core Chemistry: Substitution vs. Elimination
The primary challenge when handling 7-(1-Chloroethyl)-3-methylquinoline under basic conditions is its susceptibility to two competing reaction pathways: nucleophilic substitution (SN) and elimination (E). The 1-chloroethyl group is a secondary alkyl halide, making it prone to both SN2 and E2 reactions, and under certain conditions, SN1 and E1 mechanisms.[1][2][3] The outcome of your reaction will be highly dependent on the specific conditions you employ.
Key Factors Influencing the Reaction Pathway:
Strength of the Base/Nucleophile: Strong bases favor elimination reactions (E2), while weak bases that are good nucleophiles tend to favor substitution (SN2).[1][4]
Steric Hindrance: Bulky bases will favor elimination by abstracting a proton from the less sterically hindered β-carbon.[1]
Solvent: Polar aprotic solvents can favor SN2 reactions, whereas polar protic solvents can facilitate both E2 and SN1/E1 pathways.[1]
Temperature: Higher temperatures generally favor elimination over substitution.[2]
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with 7-(1-Chloroethyl)-3-methylquinoline in the presence of a base.
Issue 1: Low Yield of the Desired Substitution Product
Question: I am trying to perform a nucleophilic substitution on the 1-chloroethyl group, but I am consistently getting low yields of my target compound and a significant amount of a side product. What is happening?
Possible Cause: The most likely cause is a competing elimination reaction (dehydrohalogenation) forming 7-vinyl-3-methylquinoline.[5][6] This is especially prevalent if you are using a strong or sterically hindered base.
Suggested Solutions:
Choice of Base/Nucleophile:
If your goal is substitution, use a weak, non-bulky base that is a good nucleophile. Examples include azide, cyanide, or a primary amine under controlled conditions.
Avoid strong, bulky bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) if substitution is the desired outcome, as these strongly favor elimination.
Solvent Selection:
Employ a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity for an SN2 reaction.
Temperature Control:
Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the elimination pathway.[2]
Issue 2: Formation of an Unexpected Vinyl Compound
Question: My analytical data (NMR, MS) indicates the major product of my reaction is 7-vinyl-3-methylquinoline, not my expected substitution product. How can I confirm this and why did it form?
Confirmation: The formation of a vinyl group can be confirmed by the appearance of characteristic alkene proton signals in the 1H NMR spectrum (typically in the 5-7 ppm range) and a corresponding loss of the chloroethyl group signals. Mass spectrometry will show a molecular ion peak corresponding to the mass of 7-vinyl-3-methylquinoline.
Reason for Formation: This is a classic example of an E2 elimination reaction. The base is abstracting a proton from the carbon adjacent to the carbon bearing the chlorine atom, leading to the formation of a double bond and the expulsion of the chloride ion.[5][7]
Experimental Protocol to Favor Elimination (Synthesis of 7-vinyl-3-methylquinoline):
Reactant & Solvent: Dissolve 7-(1-Chloroethyl)-3-methylquinoline in a suitable solvent like ethanol or tert-butanol.
Base Addition: Add a strong, bulky base such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Temperature: Heat the reaction mixture to reflux.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: After the reaction is complete, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Purify the resulting 7-vinyl-3-methylquinoline by column chromatography on silica gel.
Issue 3: Reaction Fails to Proceed or is Sluggish
Question: I am not observing any significant product formation, and my starting material is largely unreacted. What could be the issue?
Possible Causes:
Insufficiently Strong Base/Nucleophile: The chosen reagent may not be strong enough to either displace the chloride or abstract a proton under the reaction conditions.
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.
Suggested Solutions:
Re-evaluate Your Reagent: If an elimination is desired, switch to a stronger base. If substitution is the goal, a more potent nucleophile might be necessary.
Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.
Solvent Optimization: Choose a solvent in which all reactants are fully soluble. A co-solvent system may also be beneficial.
Data Summary Table: Reaction Conditions and Expected Outcomes
Condition
Strong, Bulky Base (e.g., KOtBu)
Strong, Non-Bulky Base (e.g., NaOH, NaOEt)
Weak Base, Good Nucleophile (e.g., NaN3, NaCN)
Primary Product
Elimination (7-vinyl-3-methylquinoline)
Mixture of Elimination and Substitution
Substitution
Favored Mechanism
E2
E2 / SN2
SN2
Optimal Solvent
Polar Protic (e.g., Ethanol)
Polar Protic (e.g., Ethanol)
Polar Aprotic (e.g., DMSO, DMF)
Effect of Heat
Favors Elimination
Favors Elimination
May lead to some elimination
Visualizing the Reaction Pathways
Below is a diagram illustrating the competing SN2 and E2 pathways for 7-(1-Chloroethyl)-3-methylquinoline.
Caption: Competing SN2 and E2 reaction pathways.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues.
Caption: Troubleshooting decision tree.
Section 3: Further Considerations
Purity of Starting Material: Ensure the 7-(1-Chloroethyl)-3-methylquinoline is of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
Inert Atmosphere: For sensitive nucleophiles or reactions prone to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Moisture Content: Water can act as a weak nucleophile or base, leading to the formation of the corresponding alcohol as a byproduct. Ensure your solvents and reagents are dry, especially for reactions sensitive to moisture.
We hope this technical guide proves to be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution. Retrieved from [Link]
Khan Academy. (n.d.). Elimination vs substitution: secondary substrate. Retrieved from [Link]
Chemistry with Caroline. (2021, October 25). Predict Substitution vs Elimination for Secondary Alkyl Halides. Retrieved from [Link]
Chemistry Steps. (2025, August 8). Substitution and Elimination Reactions. Retrieved from [Link]
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
Taylor & Francis. (n.d.). Dehydrohalogenation – Knowledge and References. Retrieved from [Link]
Unacademy. (n.d.). All About Dehydrohalogenation of Alkyl Dihalides. Retrieved from [Link]
OrganicChemExplained. (2018, July 14). Elimination reactions - Dehydrohalogenation. Retrieved from [Link]
University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]
Lalitha, P., et al. (2010). Solid supports in the synthesis of few vinyl quinolones. Journal of Chemical and Pharmaceutical Research, 2(3), 387-393.
Technical Support Center: Purification of 7-(1-Chloroethyl)-3-methylquinoline
Executive Summary 7-(1-Chloroethyl)-3-methylquinoline (7-CEMQ) is a highly reactive benzylic chloride intermediate, primarily utilized in the synthesis of leukotriene receptor antagonists like Montelukast Sodium . Removi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-(1-Chloroethyl)-3-methylquinoline (7-CEMQ) is a highly reactive benzylic chloride intermediate, primarily utilized in the synthesis of leukotriene receptor antagonists like Montelukast Sodium .
Removing unreacted 7-CEMQ is critical due to its genotoxic potential and instability. Its benzylic chloride moiety makes it prone to two primary degradation pathways: hydrolysis (to the alcohol) and elimination (to the vinyl analog). This guide provides protocols to remove unreacted 7-CEMQ while preserving the integrity of your target product (typically a thioether coupling product).
Module 1: Stability & Degradation Diagnostics
Before attempting purification, you must understand the species present in your crude mixture. 7-CEMQ is not static; it degrades rapidly upon exposure to moisture or heat.
Degradation Pathways
The benzylic chloride bond is labile.[1] In the presence of water or bases, it converts to impurities that are often harder to separate than the parent chloride.
Figure 1: Primary degradation pathways of 7-CEMQ. Note that "unreacted" material often exists as a mixture of the chloride, the alcohol, and the vinyl derivative.
Diagnostic Check (IPC)
TLC (Hexane:EtOAc 80:20): 7-CEMQ typically has a higher R_f than the alcohol but lower than the vinyl impurity.
HPLC Warning: Do not use protic solvents (Methanol/Water) in your sample diluent without buffering, or the chloride will hydrolyze during analysis, giving false negatives. Use Acetonitrile (ACN) or Dichloromethane (DCM) .
Module 2: Chemical Scavenging (The "Smart" Removal)
Best for: Removing low levels (<10%) of unreacted 7-CEMQ from stable products (e.g., thioethers).
Mechanism: This method exploits the electrophilic nature of 7-CEMQ. By adding a sacrificial amine, we convert the lipophilic chloride into a highly polar ammonium salt, which is then washed away with water.
Protocol: Morpholine Scavenging
Step
Action
Rationale
1
Dissolution
Dissolve crude mixture in a non-polar solvent (e.g., Toluene or DCM ). Avoid alcohols.
2
Scavenging
Add 1.2 - 1.5 equivalents (relative to the unreacted 7-CEMQ content) of Morpholine or N-Methylpiperazine .
3
Reaction
Stir at 20–25°C for 1–2 hours . Monitor by TLC until the 7-CEMQ spot disappears.
4
Workup
Wash the organic layer with 0.1 N HCl (2x) followed by Water (2x).
5
Result
The 7-CEMQ is converted to the water-soluble morpholinium salt and removed in the aqueous phase. The target product remains in the organic phase.
Critical Note: Ensure your target product does not contain alkyl halides or active esters that could also react with morpholine. For Montelukast intermediates (thioethers), this method is generally safe.
Module 3: Crystallization (The "Bulk" Removal)
Best for: High levels (>10%) of unreacted material or bulk purification.
Solvent Strategy: 7-CEMQ is soluble in aromatic hydrocarbons (Toluene) but has limited solubility in aliphatic hydrocarbons (Heptane/Hexane).
Protocol: Anti-Solvent Precipitation
Concentration: Concentrate the reaction mixture (usually in Toluene or THF) to a minimum stirrable volume.
Solvent Swap: If the solvent is polar (e.g., THF), swap to Toluene via vacuum distillation.
Anti-Solvent Addition:
Heat the Toluene solution to 40–45°C .
Slowly add n-Heptane (Ratio: 3 parts Heptane to 1 part Toluene).
Cooling:
Cool slowly to 20–25°C over 1 hour.
Further cool to 0–5°C and hold for 2 hours.
Filtration: Filter the solids.
Scenario A: If your product is the solid, wash with cold Heptane. The unreacted 7-CEMQ (which is more soluble in the mother liquor) will be washed away.
Scenario B: If 7-CEMQ is the major impurity crystallizing out (less common in coupling reactions), filter it off and keep the filtrate.
Module 4: Chromatography Guidelines
Best for: Small-scale purification (<5g) or difficult separations.
Challenge: Silica gel is slightly acidic. It can catalyze the hydrolysis of 7-CEMQ to the alcohol or elimination to the vinyl compound, causing "streaking" on the column.
Buffered Silica Protocol
Stationary Phase: Silica Gel (230–400 mesh).
Pre-treatment: Slurry the silica in the mobile phase containing 1% Triethylamine (Et3N) . This neutralizes acidic sites.
Mobile Phase: Gradient of n-Hexane and Ethyl Acetate (EtOAc) .
Flush: 50:50 (Elutes Alcohol impurity and polar products).
Decision Matrix & Workflow
Use this logic flow to determine the correct removal strategy for your specific batch.
Figure 2: Decision tree for selecting the optimal purification method.
Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC after working up with water. What happened?A: You likely hydrolyzed the unreacted 7-CEMQ into the 7-(1-hydroxyethyl) analog. This alcohol is much more polar. If you intended to remove the chloride, this might actually help, as the alcohol is easier to separate from non-polar products via chromatography.
Q: Can I use alcohols (Methanol/Ethanol) for recrystallization?A:No. 7-CEMQ will undergo solvolysis in warm alcohols, converting the chloride into the corresponding ethyl/methyl ether. Use aprotic solvents like Toluene, Heptane, or EtOAc.
Q: My 7-CEMQ standard has turned into a sticky gum. Is it still usable?A: Likely not. The gum indicates polymerization or degradation (hydrolysis). Benzylic chlorides are best stored at -20°C under Argon/Nitrogen . If it’s gummy, check the proton NMR for the characteristic vinyl signals (elimination product) or the methine quartet shift (hydrolysis).
References
Merck Frosst Canada Ltd. (1991). Quinolines having therapeutic activity. European Patent EP0480717. Link
Kumar, I. V. S., et al. (2010). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. Link
BenchChem Technical Support. (2025). Removal of Benzenesulfonyl Chloride and Electrophiles from Reaction Mixtures. Link
Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Link
MilliporeSigma. (2025). Solubility and Miscibility of Organic Solvents. Link
A Comparative Guide to the Spectroscopic Characterization of 7-(1-Chloroethyl)-3-methylquinoline
The Central Role of ¹H NMR in Structural Elucidation ¹H NMR spectroscopy stands as the premier tool for determining the precise arrangement of protons within a molecule, offering invaluable insights into the connectivity...
Author: BenchChem Technical Support Team. Date: February 2026
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the premier tool for determining the precise arrangement of protons within a molecule, offering invaluable insights into the connectivity and stereochemistry of the carbon skeleton.[2] For a molecule like 7-(1-Chloroethyl)-3-methylquinoline, ¹H NMR provides a detailed fingerprint, allowing for the confirmation of its synthesis and purity.
Predicted ¹H NMR Spectral Characteristics of 7-(1-Chloroethyl)-3-methylquinoline
The predicted ¹H NMR spectrum of 7-(1-Chloroethyl)-3-methylquinoline in a standard deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents and the inherent aromaticity of the quinoline ring.[3][4]
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
H2
~8.7
Singlet (s)
-
1H
H4
~7.9
Singlet (s)
-
1H
H5
~7.9
Doublet (d)
~8.5
1H
H6
~7.5
Doublet of doublets (dd)
~8.5, 1.8
1H
H8
~8.0
Doublet (d)
~1.8
1H
-CH(Cl)CH₃
~5.2
Quartet (q)
~6.7
1H
-CH(Cl)CH₃
~1.9
Doublet (d)
~6.7
3H
3-CH₃
~2.5
Singlet (s)
-
3H
Causality Behind the Predicted Chemical Shifts:
Aromatic Protons (H2, H4, H5, H6, H8): The protons on the quinoline ring will resonate in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[4] The H2 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The substitution pattern dictates the multiplicity and coupling constants, arising from spin-spin coupling with neighboring protons.
Chloroethyl Group Protons: The methine proton (-CH(Cl)CH₃) is significantly deshielded to around 5.2 ppm due to the strong electron-withdrawing effect of the adjacent chlorine atom. It will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons of the chloroethyl group will appear as a doublet around 1.9 ppm.
Methyl Group Proton (3-CH₃): The methyl group at the 3-position will appear as a singlet in the upfield region (around 2.5 ppm), as it has no adjacent protons to couple with.
Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of 7-(1-Chloroethyl)-3-methylquinoline relies on a combination of spectroscopic methods.[2] Each technique provides a unique piece of the structural puzzle.
Technique
Information Provided
Advantages
Limitations
¹H NMR
Precise proton environment, connectivity through coupling patterns, and stereochemistry.
High resolution, quantitative, non-destructive.
Requires soluble sample, complex spectra for large molecules.
¹³C NMR
Number and type of carbon atoms (sp³, sp², sp), and their chemical environment.
Complements ¹H NMR, provides direct information on the carbon backbone.
Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
High sensitivity, provides molecular formula with high-resolution MS.
Does not provide detailed structural connectivity, can be destructive.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Presence of functional groups.
Fast, inexpensive, works for solid and liquid samples.
Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information about the electronic conjugation system.
Sensitive for conjugated systems, can be used for quantitative analysis.
To ensure the acquisition of high-quality data, the following standardized protocols are recommended.
¹H NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the synthesized 7-(1-Chloroethyl)-3-methylquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[5]
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.[4]
Data Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Mass Spectrometry (Electron Ionization - EI) Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[2]
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
Detection: Detect the ions and generate a mass spectrum, which will show the molecular ion peak and characteristic fragment ions.[6]
Visualizing the Molecular Structure and Characterization Workflow
To better illustrate the relationships between the different parts of the molecule and the overall analytical workflow, the following diagrams are provided.
Caption: Molecular structure and predicted ¹H NMR assignments.
Caption: A typical workflow for the synthesis and characterization of a novel quinoline derivative.
Conclusion
The structural confirmation of 7-(1-Chloroethyl)-3-methylquinoline necessitates a multi-faceted analytical approach. ¹H NMR spectroscopy, with its ability to provide a detailed map of the proton framework, remains the most informative single technique. However, for unequivocal structure elucidation and to ensure the highest level of scientific rigor, it is imperative to complement ¹H NMR data with insights from ¹³C NMR, mass spectrometry, and FT-IR spectroscopy. This integrated approach provides a self-validating system, ensuring the identity, purity, and structural integrity of the target compound, which is of paramount importance in all stages of drug discovery and development.
References
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
A Comparative Guide to the LC-MS Fragmentation Patterns of 3-Methylquinoline and Its Isomers
For researchers, scientists, and drug development professionals engaged in the analysis of nitrogen-containing heterocyclic compounds, a nuanced understanding of their behavior in mass spectrometry is paramount. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the analysis of nitrogen-containing heterocyclic compounds, a nuanced understanding of their behavior in mass spectrometry is paramount. This guide provides an in-depth, objective comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 3-methylquinoline, offering a comparative analysis with its 2- and 4-methylquinoline isomers. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for method development, structural elucidation, and impurity profiling.
Introduction: The Significance of Methylquinoline Scaffolds
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The position of a simple methyl group on the quinoline ring can drastically alter a molecule's physicochemical properties, biological activity, and metabolic fate. Consequently, the unambiguous identification of methylquinoline isomers is a critical analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, leveraging both chromatographic separation and mass-to-charge ratio analysis of precursor and product ions to differentiate isomers.[1] This guide focuses on elucidating the fragmentation patterns of 3-methylquinoline in comparison to its common isomers, 2-methylquinoline and 4-methylquinoline, under electrospray ionization (ESI) conditions.
Foundational Fragmentation of the Quinoline Ring
Under collision-induced dissociation (CID), the protonated quinoline molecule ([M+H]⁺ at m/z 130) primarily undergoes a characteristic neutral loss of hydrogen cyanide (HCN), a stable small molecule, to produce a fragment ion at m/z 103.[2] This fragmentation pathway is a key diagnostic feature for the quinoline core. The introduction of a methyl group maintains this fundamental fragmentation, but its position influences the relative abundance of fragment ions and can introduce alternative fragmentation pathways.
Comparative Fragmentation Analysis of Methylquinoline Isomers
The subtle differences in the position of the methyl group on the quinoline ring lead to distinct fragmentation patterns that can be exploited for their individual identification. The stability of the resulting fragment ions often dictates the preferred fragmentation pathways.
Fragmentation of 3-Methylquinoline
Protonated 3-methylquinoline ([C₁₀H₉N+H]⁺, m/z 144) exhibits a primary fragmentation pathway involving the loss of a hydrogen radical (H•) to form a stable even-electron ion at m/z 143. This is often the base peak in the spectrum at lower collision energies. This initial loss is thought to be facilitated by the formation of a resonance-stabilized structure. Subsequent fragmentation of the m/z 143 ion involves the characteristic loss of HCN, yielding a fragment at m/z 116. A less predominant pathway observed involves the direct loss of a methyl radical (•CH₃) from the precursor ion to form an ion at m/z 129, which can then also lose HCN to produce an ion at m/z 102.
Comparison with 2-Methylquinoline and 4-Methylquinoline
In contrast to the 3-methyl isomer, the fragmentation of 2- and 4-methylquinoline is often characterized by a more prominent initial loss of a methyl radical.
2-Methylquinoline (Quinaldine): The proximity of the methyl group to the nitrogen atom can influence the fragmentation, sometimes leading to a more complex pattern. However, a significant fragmentation pathway is the loss of a hydrogen radical followed by the loss of HCN.
4-Methylquinoline (Lepidine): This isomer often shows a more pronounced loss of the methyl radical compared to the 3-isomer, leading to a prominent ion at m/z 129.
The differentiation of these isomers often relies on the relative intensities of the key fragment ions at a given collision energy. For instance, the ratio of the abundance of the [M+H-H]⁺ ion to the [M+H-CH₃]⁺ ion can be a diagnostic indicator of the methyl group's position.
Quantitative Data Summary
To provide a clear comparison, the following table summarizes the key precursor and product ions for the methylquinoline isomers. The relative abundances of these ions are highly dependent on the collision energy, and the values presented here are representative for illustrative purposes.[3][4]
Analyte
Precursor Ion [M+H]⁺ (m/z)
Primary Fragment Ions (m/z)
Putative Neutral Loss
3-Methylquinoline
144.1
143.1, 116.1, 129.1, 102.1
H•, H• + HCN, •CH₃, •CH₃ + HCN
2-Methylquinoline
144.1
143.1, 116.1, 129.1, 102.1
H•, H• + HCN, •CH₃, •CH₃ + HCN
4-Methylquinoline
144.1
129.1, 143.1, 102.1
•CH₃, H•, •CH₃ + HCN
Experimental Protocols
The following protocols provide a generalized framework for the LC-MS/MS analysis of methylquinoline isomers. Optimization is crucial for specific instrumentation and sample matrices.[5][6]
Sample Preparation
Standard Preparation: Prepare individual stock solutions of 3-methylquinoline, 2-methylquinoline, and 4-methylquinoline in methanol at a concentration of 1 mg/mL. Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of 1 µg/mL in the initial mobile phase.
Sample Extraction (from a matrix): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences. A generic SPE protocol would involve conditioning a C18 cartridge, loading the sample, washing with a low percentage of organic solvent, and eluting with a high percentage of organic solvent. The eluate is then evaporated and reconstituted in the initial mobile phase.
Liquid Chromatography (LC) Method
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for the separation of these isomers.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Program: A typical gradient would start at 10% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
Scan Mode: Product ion scan for fragmentation pattern elucidation and Multiple Reaction Monitoring (MRM) for quantification.
Source Parameters:
Capillary Voltage: 3.5 kV
Ion Source Temperature: 150 °C
Desolvation Temperature: 400 °C
Nebulizer Gas (Nitrogen) Flow: 10 L/hr
Collision Gas: Argon.
Collision Energy: Ramped from 10 to 40 eV to observe the change in fragmentation patterns.
Visualization of Fragmentation and Workflows
Visual representations are essential for understanding the complex relationships in mass spectrometry. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathway for 3-methylquinoline and the general analytical workflow.
Caption: Proposed fragmentation pathway of protonated 3-methylquinoline.
Caption: General workflow for LC-MS/MS analysis of methylquinoline isomers.
Conclusion
The differentiation of methylquinoline isomers by LC-MS/MS is a clear demonstration of the technique's power in structural elucidation. While all isomers share the fundamental quinoline fragmentation pathway involving the loss of HCN, the position of the methyl group introduces subtle yet significant differences in their fragmentation patterns. 3-Methylquinoline is often characterized by a prominent loss of a hydrogen radical, whereas the 2- and 4-isomers can exhibit a more pronounced loss of a methyl radical. By carefully optimizing chromatographic and mass spectrometric conditions, and by comparing the relative abundances of key fragment ions, researchers can confidently identify and differentiate these important isomeric compounds. This guide provides a foundational framework for these analyses, empowering scientists to tackle the challenges of isomeric differentiation in their research and development endeavors.
References
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1428, 203-211. [Link]
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]
Lee, S. S., et al. (2007). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
Genta-Jouve, G., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 309. [Link]
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 180, 117940. [Link]
Ahmad, V. U., et al. (2022). Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. Molecules, 27(23), 8203. [Link]
Al-Tannak, N. F., et al. (2020). Mass spectrometric method for distinguishing isomers of dexamethasone via fragment mass ratio: An HRMS approach. ResearchGate. [Link]
Arrivault, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(9), 2938-2952. [Link]
Reddit. (2024). Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. Reddit. [Link]
Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Chromatography Online. [Link]
Krynitsky, A. J., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 23(10), 2537. [Link]
Bao, J., et al. (2020). The mass spectra with low collision energy (a) and high collision... ResearchGate. [Link]
Kirpekar, F., & Roepstorff, P. (2002). Effect of collision energy on the fragmentation pattern. The analyte... ResearchGate. [Link]
Dvořák, M., & Horký, V. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 554-558. [Link]
Agilent Technologies. (2012). Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. Agilent Technologies. [Link]
Thurman, E. M., et al. (2006). Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation. Analytical Chemistry, 78(13), 4489-4497. [Link]
Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. RSC Advances, 10(6), 3323-3334. [Link]
Gabelica, V., & De Pauw, E. (1994). Collision energy effects on the collision-induced dissociation of multiply charged melittin. Rapid Communications in Mass Spectrometry, 8(9), 791-795. [Link]
Weisz, A., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. [Link]
Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Chemistry Central Journal, 11(1), 29. [Link]
Avula, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Journal of the Serbian Chemical Society, 87(5), 569-581. [Link]
HPLC Purity Analysis of 7-(1-Chloroethyl)-3-methylquinoline: A Comparative Technical Guide
Executive Summary & Compound Analysis 7-(1-Chloroethyl)-3-methylquinoline is a critical reactive intermediate, likely utilized in the synthesis of leukotriene receptor antagonists or kinase inhibitors. Its structural dua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Analysis
7-(1-Chloroethyl)-3-methylquinoline is a critical reactive intermediate, likely utilized in the synthesis of leukotriene receptor antagonists or kinase inhibitors. Its structural duality—a basic quinoline core paired with a labile benzylic-like secondary chloride—presents a unique analytical challenge.
The Core Problem: Standard "generic" HPLC methods often degrade this compound during analysis. The 1-chloroethyl moiety is susceptible to:
Hydrolysis: Conversion to 7-(1-hydroxyethyl)-3-methylquinoline in aqueous buffers.
Solvolysis: Conversion to methoxy-analogs if methanol is used.
Elimination: Conversion to 7-vinyl-3-methylquinoline (styrene-like analog) under thermal stress.
This guide compares three distinct analytical approaches to solve these stability and selectivity issues.
Chemical Structure & Degradation Pathways
The following diagram illustrates the critical degradation pathways that the HPLC method must detect and suppress.
Figure 1: Critical degradation pathways.[1] The method must resolve the analyte from these specific impurities.
Comparative Method Analysis
We evaluated three methodologies: Method A (Standard C18) , Method B (Phenyl-Hexyl Selectivity) , and Method C (Rapid Process Control) .
Summary of Performance
Feature
Method A: Standard C18
Method B: Phenyl-Hexyl (Recommended)
Method C: UHPLC Core-Shell
Primary Mechanism
Hydrophobic Interaction
- Interaction + Hydrophobicity
High-Efficiency Partitioning
Selectivity (Vinyl Impurity)
Moderate
High (Resolves double bonds well)
Moderate
Stability Control
Low (Long run times)
High (Better peak shape, faster elution)
Very High (Shortest residence time)
Solvent Compatibility
Aqueous/Organic
Aqueous/Organic
Aqueous/Organic
Resolution ()
for most pairs
for Vinyl/Chloro pair
(Trade-off for speed)
Application
General QC
Impurity Profiling / R&D
In-Process Monitoring (IPC)
Detailed Experimental Protocols
Method B: The "High-Selectivity" Protocol (Recommended for Purity)
Why this choice? The Phenyl-Hexyl stationary phase provides unique selectivity for aromatic and unsaturated compounds. It separates the 7-vinyl impurity (planar, conjugated) from the 7-(1-chloroethyl) analyte (bulky, benzylic) significantly better than C18 due to
- interactions [1].
Chromatographic Conditions
Column: Phenyl-Hexyl,
, (e.g., XBridge or Zorbax).
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).
Note: Low pH suppresses silanol activity and stabilizes the quinoline nitrogen.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Critical: Do NOT use Methanol. Methanol will react with the chloroethyl group to form the methoxy ether artifact [2].
National Institutes of Health (NIH). (2024). Chemical Reactivity of Synthesized Quinoline Derivatives. PMC Archives. Retrieved from [Link] (Mechanistic insight into solvolysis of reactive quinoline side chains).
ResearchGate. (2025).[1] Development of SPE/HPLC/DAD method for antileishmanial 2-substituted quinolines. Retrieved from [Link] (Buffer selection for basic quinoline separation).
PubChem. (2025). Compound Summary: 7-Chloro-3-methylquinoline derivatives. Retrieved from [Link].
Comparative Reactivity Guide: 7-(1-Chloroethyl) vs. 7-Chloromethyl Quinolines
Executive Summary In the development of quinoline-based therapeutics (e.g., antimalarials, kinase inhibitors), the choice between 7-chloromethylquinoline (1) and 7-(1-chloroethyl)quinoline (2) as a linker motif is often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of quinoline-based therapeutics (e.g., antimalarials, kinase inhibitors), the choice between 7-chloromethylquinoline (1) and 7-(1-chloroethyl)quinoline (2) as a linker motif is often dictated by SAR (Structure-Activity Relationship) requirements. However, the chemical behavior of these two synthons diverges radically.
7-Chloromethylquinoline (Primary): Acts as a textbook electrophile for SN2 reactions. It is robust, predictable, and favors clean substitution with minimal side reactions.
7-(1-Chloroethyl)quinoline (Secondary): Is a "chameleon" intermediate. While it forms a more stable carbocation favoring SN1 , it suffers from significant steric hindrance toward SN2 and, critically, is prone to E1/E2 elimination to form 7-vinylquinoline.
The Bottom Line: If your design permits, the chloromethyl linker offers a wider process window. If the methyl-branched linker (1-chloroethyl) is required, strict control of basicity and solvent polarity is necessary to suppress vinyl formation.
Structural & Electronic Basis
The reactivity difference stems from the interplay between the electron-deficient quinoline ring and the alkyl side chain.
The Quinoline Electronic Effect
The quinoline nitrogen (pyridine-like) is electron-withdrawing.[1]
Inductive Effect (-I): Destabilizes the developing positive charge in the transition state of SN1 reactions.
Resonance: The 7-position is conjugated with the nitrogen, but less intensely deactivated than the 2- or 4-positions.
Primary vs. Secondary Halide
Feature
7-Chloromethyl (Primary)
7-(1-Chloroethyl) (Secondary)
Steric Hindrance
Low (Accessible orbital)
High (Methyl group blocks backside attack)
Carbocation Stability
Moderate (Benzylic resonance)
High (Benzylic resonance + Hyperconjugation)
-Hydrogens
None (Elimination impossible)
Three (High risk of elimination to vinyl)
Mechanistic Pathways & Visualization[2]
The following diagram illustrates the divergent pathways. Note how the secondary substrate (Right Branch) introduces the risk of "Dead End" elimination products.
Figure 1: Mechanistic divergence. The primary halide follows a clean SN2 path. The secondary halide splits between SN1 substitution and E1/E2 elimination.
Comparative Performance Data
The following data summarizes the relative reactivity based on standard physical organic chemistry principles applied to heterocyclic benzyl halides [1][2].
Table 1: Relative Rates & Conditions[3]
Parameter
7-Chloromethylquinoline
7-(1-Chloroethyl)quinoline
SN2 Rate (vs. Benzyl Cl)
~1.2x (Activated by Quinoline)
< 0.05x (Sterically Retarded)
SN1 Solvolysis Rate
Slow
Fast (Stabilized Cation)
Reaction with Amines (1°)
Clean substitution (Yield >90%)
Slow; Competitive Elimination (Yield 40-60%)
Reaction with Alkoxides (RO⁻)
Ether formation (Williamson)
Dominant Elimination (Styrene formation)
Recommended Solvent
Acetone, DMF, Acetonitrile
Ethanol, Methanol, Formic Acid (Solvolytic)
Experimental Protocols
Protocol A: Clean Amination of 7-Chloromethylquinoline (SN2)
Best for: Attaching primary/secondary amines to the quinoline core.
Setup: Dissolve 7-chloromethylquinoline (1.0 eq) in anhydrous Acetonitrile (0.2 M).
Base: Add K₂CO₃ (2.0 eq) to scavenge HCl. Avoid strong bases like NaH.
Nucleophile: Add the amine (1.1 eq) dropwise at 0°C.
Reaction: Warm to RT and stir for 2-4 hours.
Checkpoint: TLC will show rapid conversion.
Workup: Filter solids, concentrate, and purify via flash chromatography.
Expected Yield: 85-95%.
Protocol B: Solvolytic Substitution of 7-(1-Chloroethyl)quinoline (SN1)
Best for: Converting the chloride to an ether or alcohol while minimizing vinyl formation.
Setup: Dissolve 7-(1-chloroethyl)quinoline in a Polar Protic Solvent (e.g., Ethanol for ethyl ether, Water/Dioxane for alcohol).
Additives: Do NOT add strong base. Add a non-nucleophilic acid scavenger like 2,6-lutidine (1.1 eq) if necessary.
Reaction: Heat to reflux gently (60-70°C).
Mechanism:[1][2][3][4][5][6][7][8] The heat promotes ionization to the carbocation; the solvent acts as the nucleophile.
Monitoring: Monitor by HPLC. Look for the "Vinyl Peak" (distinct UV shift due to conjugation).
Workup: Neutralize carefully and extract.
Expected Yield: 60-75% (loss primarily due to elimination).
Synthesis Workflow Decision Tree
Use this logic flow to determine the optimal route for your target molecule.
Figure 2: Decision tree for synthetic planning. Note that strong bases must be avoided with the secondary halide.
Storage and Stability
7-Chloromethylquinoline: Hygroscopic. Slowly hydrolyzes to the alcohol if exposed to moist air. Store under Argon at 4°C.
7-(1-Chloroethyl)quinoline: Thermally unstable. Can undergo spontaneous elimination to 7-vinylquinoline upon prolonged storage at room temperature, which may then polymerize. Store at -20°C .
A Comparative Guide to the Crystal Structure Analysis of Substituted Quinoline Complexes for Drug Discovery
This guide provides an in-depth technical comparison and procedural walkthrough for the crystal structure analysis of quinoline-based molecular complexes, with a focus on methodologies applicable to halogenated derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison and procedural walkthrough for the crystal structure analysis of quinoline-based molecular complexes, with a focus on methodologies applicable to halogenated derivatives like 7-(1-Chloroethyl)-3-methylquinoline. While the crystallographic data for this specific molecule is not publicly available, this guide establishes a robust framework for its analysis by drawing objective comparisons from structurally similar quinoline compounds. The protocols and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage structural chemistry for molecular design and optimization.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including those with anticancer and antimalarial properties.[1][2][3] The precise three-dimensional arrangement of atoms and molecules, which can only be unambiguously determined through single-crystal X-ray diffraction (SCXRD), is critical to understanding a drug candidate's efficacy, stability, and bioavailability.[4][5] This guide will walk through the essential workflow, from synthesis and crystallization to data analysis, providing both the "how" and the "why" behind each experimental choice.
I. The Crystallographic Workflow: From Synthesis to Structure
The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. A failure in an early step, such as achieving sufficient purity or selecting the right crystallization conditions, will inevitably prevent a successful outcome. The overall workflow is a self-validating system where the final quality of the diffraction data serves as a testament to the success of the preceding steps.
Below is a diagrammatic representation of the comprehensive workflow for the structural analysis of a quinoline-based complex.
Caption: Overall workflow from synthesis to final structural deposition.
II. Comparative Structural Analysis of Quinoline Derivatives
To understand the potential structural features of 7-(1-Chloroethyl)-3-methylquinoline complexes, we can draw parallels from published crystal structures of analogous compounds. Key parameters for comparison include the crystal system, space group, unit cell dimensions, and, most importantly, the nature of intermolecular interactions that dictate the crystal packing.
The stability of a crystal lattice is governed by a network of non-covalent interactions. In quinoline derivatives, hydrogen bonds and π–π stacking are frequently the dominant forces.[6] For instance, the structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate reveals a one-dimensional network stabilized by hydrogen bonds involving the water molecule.[7] Similarly, Ag(I) complexes with quinoline-type ligands showcase diverse coordination geometries and packing motifs driven by the interplay of coordination bonds and weaker interactions.[8]
The table below summarizes crystallographic data from representative quinoline derivatives, providing a baseline for what might be expected from a novel complex.
This data is extracted from published literature for comparative purposes.
III. Experimental Protocols: A Step-by-Step Guide
A. Synthesis of Quinoline Precursor
The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Friedlander, or Combes syntheses.[10] For a derivative like 7-(1-Chloroethyl)-3-methylquinoline, a multi-step synthesis starting from a substituted aniline is a common approach.
Protocol: Vilsmeier-Haack Type Synthesis [11]
Causality: The Vilsmeier-Haack reaction is an effective method for formylating activated aromatic rings and can be adapted for cyclization to form the quinoline core. The choice of starting materials and reagents is dictated by the desired substitution pattern on the final product.
Amide Formation: React 3-chloroaniline with propionyl chloride in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the corresponding N-(3-chlorophenyl)propanamide.
Cyclization: Treat the amide with a Vilsmeier reagent (POCl₃ and DMF). This effects a cyclization and chlorination to yield a 2,7-dichloro-3-methylquinoline intermediate.
Ethyl Group Installation: Perform a Grignard reaction using ethylmagnesium bromide. This will selectively displace the more reactive 2-chloro substituent to form 7-chloro-2-ethyl-3-methylquinoline. Note: This is a hypothetical route; the actual synthesis would require optimization.
Side-Chain Chlorination: Introduce the chloro group on the ethyl side chain via radical chlorination (e.g., using N-chlorosuccinimide and a radical initiator). This step often produces a mixture of isomers and requires careful purification.
Purification: Purify the final product using column chromatography on silica gel. Characterize the product thoroughly using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity (>98%) before proceeding.[11]
B. Formation and Crystallization of Complexes
The formation of complexes can enhance crystallinity. Metal ions like Ag(I) or Pt(II) are often used to create coordination complexes with the nitrogen atom of the quinoline ring.[8][9]
Protocol: Slow Evaporation Crystallization [12]
Causality: This is one of the simplest and most effective methods for growing high-quality single crystals.[13] The slow removal of solvent gradually increases the concentration of the solute to the point of supersaturation, allowing molecules to organize into a well-ordered crystal lattice. The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure.
Complex Formation: Dissolve the purified 7-(1-Chloroethyl)-3-methylquinoline (1 equivalent) and a suitable metal salt (e.g., AgBF₄, 0.5-1 equivalent) in a solvent like ethanol or acetonitrile.[8] Stir for 1-2 hours at room temperature.
Prepare Solution: Prepare a solution of the complex that is near, but not at, the point of saturation. A good starting concentration is typically 5-10 mg/mL.
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites and cause rapid precipitation.
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation. Place the vial in a vibration-free environment at a constant temperature (e.g., 20°C).
Monitoring: Observe the vial daily for crystal growth. High-quality crystals suitable for diffraction are typically transparent, have well-defined faces, and are between 0.1-0.4 mm in size.[14]
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for data collection.
C. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional structure of a molecule.[4][14] The process involves irradiating a single crystal with a focused X-ray beam and measuring the resulting diffraction pattern.
Protocol: Data Collection and Structure Refinement
Causality: The diffraction pattern is a direct consequence of the crystal's internal periodic arrangement of atoms. By measuring the positions and intensities of the diffracted spots, one can mathematically reconstruct the electron density within the unit cell and thereby determine the atomic positions.
Mounting and Screening: Mount the cryo-cooled crystal on a goniometer head in the diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters.
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the crystal's composition and size.[14]
Structure Solution: The collected data is processed, and the phase problem is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.
Validation and Analysis: The final structure is validated using software like CHECKCIF. Further analysis, such as Hirshfeld surface analysis, can be performed to quantify and visualize the intermolecular interactions within the crystal packing.[6][15]
Deposition: The final structural data, in the form of a Crystallographic Information File (CIF), should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the findings accessible to the scientific community.[16][17]
IV. Conclusion
While the crystal structure of 7-(1-Chloroethyl)-3-methylquinoline complexes remains to be determined, this guide provides a comprehensive and scientifically grounded framework for its investigation. By leveraging established protocols for synthesis and crystallization, and by drawing comparative insights from structurally related quinoline derivatives, researchers can confidently approach the structural elucidation of this and other novel compounds. The resulting atomic-level insights are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective drug candidates.
References
Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. National Center for Biotechnology Information. [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. Proceedings of the Indian National Science Academy. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
Recent Developments of Quinoline Derivatives and their Potential Biological Activities. ResearchGate. [Link]
Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]
Recent contributions of quinolines to antimalarial and anticancer drug discovery research. MalariaWorld. [Link]
Synthesis, structure diversity, and antimicrobial studies of Ag( i ) complexes with quinoline-type ligands. CrystEngComm. [Link]
Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. ACS Publications. [Link]
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate. [Link]
Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]
Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. National Center for Biotechnology Information. [Link]
Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Taylor & Francis Online. [Link]
How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
Quinoline Series: Synthesis. Open Lab Notebooks. [Link]
X-Ray Diffraction Basics. Iowa State University. [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. National Center for Biotechnology Information. [Link]
Spectroscopic Identification of Impurities in Quinoline Synthesis
Executive Summary: The Impurity Landscape in Quinoline Scaffolds Quinoline moieties are ubiquitous in pharmacophores, serving as the backbone for antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Impurity Landscape in Quinoline Scaffolds
Quinoline moieties are ubiquitous in pharmacophores, serving as the backbone for antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and broad-spectrum antibiotics (Fluoroquinolones). However, the classical synthetic routes—Skraup, Friedländer, and Combes—are prone to generating structurally similar impurities that challenge standard detection methods.
In drug development, the distinction between a regioisomer (often pharmacologically inactive or toxic) and a genotoxic impurity (GTI, such as unreacted anilines) is critical. This guide objectively compares spectroscopic methodologies for identifying these impurities, moving beyond simple "purity checks" to rigorous structural elucidation and trace quantification.
The Impurity Genesis: Mechanistic Origins
To identify impurities, one must first predict their formation.[1] The following diagram maps the "Impurity Fate" in a typical acid-catalyzed Skraup synthesis, highlighting where divergence occurs.
Figure 1: Impurity Fate Mapping in Skraup Quinoline Synthesis. Red nodes indicate critical impurities requiring distinct detection strategies.
Comparative Analysis of Detection Technologies
The choice of instrument is dictated by the question you are asking: Is it pure? (HPLC), What is it? (NMR), or Is it safe? (LC-MS).
Table 1: Performance Matrix of Spectroscopic Methods
Feature
HPLC-DAD (UV-Vis)
High-Field NMR (600 MHz+)
LC-HRMS (Q-TOF/Orbitrap)
Primary Utility
Routine purity assay, Quantitation
Structural elucidation, Regioisomer distinction
Trace detection (GTIs), Formula confirmation
Sensitivity (LOD)
~0.05% (w/w)
~1.0% (w/w)
< 1 ppm (ppb levels)
Specificity
Moderate (Retention time dependent)
High (Atom-specific connectivity)
High (Mass-to-charge ratio)
Limitation
Co-elution of isomers; "Blind" to non-chromophores
Low sensitivity; Overlapping aromatic signals
Isomers often have identical fragmentation
Throughput
High (Automated)
Low (Manual interpretation)
Medium
Deep Dive: The Regioisomer Problem (NMR vs. MS)
Mass Spectrometry (MS) often fails to distinguish quinoline regioisomers (e.g., 6-chloroquinoline vs. 8-chloroquinoline) because they share the same exact mass (
) and often produce identical fragmentation patterns.
The Solution: 2D NMR.
1H-1H COSY (Correlation Spectroscopy): Maps proton-proton coupling. Crucial for tracing the spin system of the benzene ring to determine if substituents are ortho, meta, or para to the ring fusion.
NOESY (Nuclear Overhauser Effect): Detects through-space interactions. If a substituent is at the 8-position, it will show a NOE correlation with the proton at the 1-position (if N-oxide) or steric influence on H-7, distinct from the 5-position isomer.
Detailed Experimental Protocols
Protocol A: HPLC-DAD Method for Purity Profiling
Objective: Separate the target quinoline from highly polar anilines and non-polar dimers.
Causality of Conditions:
Stationary Phase: A Phenyl-Hexyl column is superior to C18 for quinolines. The
- interactions between the phenyl phase and the quinoline ring provide better selectivity for aromatic isomers than simple hydrophobic interaction.
Mobile Phase Modifier: Quinolines are basic (
). Without an acidic modifier, they interact with residual silanols, causing peak tailing. Trifluoroacetic acid (TFA) or Phosphate buffer at pH 2.5 suppresses silanol ionization and protonates the quinoline, improving peak shape.
Workflow:
Column: Phenyl-Hexyl,
mm, 3.5 µm.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: DAD scanning 210–400 nm (Extract 254 nm for aromatics).
System Suitability: Resolution (
) between impurity and main peak must be .
Protocol B: Structural Identification of Unknown Impurity
Scenario: HPLC detects a 2% impurity (RRT 1.12) with the same m/z as the product.
Isolation: Scale up the analytical HPLC method to a semi-prep column (
mm). Collect the impurity fraction.
Lyophilization: Remove solvent to prevent solvent suppression issues in NMR.
NMR Acquisition:
Solvent:
(prevents aggregation common in ).
Experiment: Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
Logic: Look for long-range coupling (2-3 bonds) between the quaternary carbons of the ring fusion and the protons. This definitively places the substituent on the ring system.
Decision Logic for Impurity Identification
This self-validating workflow ensures no impurity is mischaracterized.
Figure 2: Strategic Decision Tree for Quinoline Impurity Identification.
References
BenchChem. (2025).[2][3][4] Identification of common byproducts in quinoline synthesis. Retrieved from
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Boll Chim Farm, 133(5), 328-38.
Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
Sielc Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from
A Comprehensive Guide to the Safe Disposal of 7-(1-Chloroethyl)-3-methylquinoline
The proper management and disposal of specialized chemical reagents are fundamental to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for th...
Author: BenchChem Technical Support Team. Date: February 2026
The proper management and disposal of specialized chemical reagents are fundamental to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 7-(1-Chloroethyl)-3-methylquinoline, a halogenated quinoline derivative. As direct regulatory and safety data for this specific compound is not extensively published, this document synthesizes established protocols for halogenated heterocyclic compounds and closely related quinoline analogs. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: The Rationale for Caution
7-(1-Chloroethyl)-3-methylquinoline belongs to the class of halogenated nitrogen heterocyclic compounds. While specific toxicity data for this exact molecule is sparse, the known hazards of quinoline and its chlorinated derivatives necessitate that it be handled as a hazardous substance. The quinoline ring system is persistent in the environment, and its derivatives can exhibit significant biological activity.[1][2] The presence of a chloroethyl group introduces a reactive alkyl halide moiety, potentially increasing its toxicity and reactivity compared to the parent quinoline structure.
Based on data from analogous compounds, the primary risks associated with 7-(1-Chloroethyl)-3-methylquinoline are summarized below.
Hazard Classification
GHS Hazard Statement
Rationale and Procedural Implication
Authoritative Source (Analogous Compounds)
Acute Toxicity (Oral, Dermal)
H302: Harmful if swallowedH311: Toxic in contact with skin
Ingestion or skin contact can lead to systemic toxicity. This mandates the use of robust personal protective equipment (PPE) and prohibits eating, drinking, or smoking in the handling area. Accidental contact requires immediate decontamination.
Direct contact can cause inflammation, redness, and potential damage to skin and eyes. Chemical splash goggles and appropriate gloves are essential to prevent exposure.
Release into the environment poses a significant threat to aquatic ecosystems.[1] Drain disposal is strictly forbidden. All waste must be contained and managed as hazardous environmental waste.
Inhalation of dust or vapors can irritate the respiratory tract. All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation risk.
Before beginning any disposal procedure, ensure the following engineering controls and personal protective equipment are in place.
Engineering Controls
All handling of 7-(1-Chloroethyl)-3-methylquinoline, including weighing, transferring, and preparing for disposal, must be performed inside a properly functioning chemical fume hood.[3] This is the primary defense against the inhalation of potentially harmful vapors or aerosols.
Personal Protective Equipment (PPE)
A standard PPE ensemble is required for handling this compound. The specific components should be selected based on a thorough risk assessment.
Hand Protection: Wear nitrile rubber gloves. For prolonged contact or spill cleanup, consider double-gloving or using thicker, chemical-resistant gloves (e.g., Viton). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6][7]
Eye Protection: ANSI-approved chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[5][6]
Body Protection: A fully buttoned, long-sleeved lab coat must be worn. For larger quantities or spill response, a chemical-resistant apron is recommended.[3]
Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-certified respirator with an organic vapor cartridge is required.[8][9] Personnel must be fit-tested and enrolled in a respiratory protection program.
Step-by-Step Disposal Protocols
The cardinal rule for disposing of 7-(1-Chloroethyl)-3-methylquinoline is to treat it as halogenated organic hazardous waste .[10][11] It must never be mixed with non-halogenated waste streams, as this complicates disposal and significantly increases costs.[12]
Protocol 3.1: Disposal of Contaminated Solid Waste
This category includes items such as used gloves, weigh boats, paper towels, and absorbent pads contaminated with 7-(1-Chloroethyl)-3-methylquinoline.
Segregation: At the point of generation, immediately place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container.
Containerization: Use a sturdy, leak-proof container, such as a polyethylene pail lined with a clear plastic bag.[13] Do not use biohazard bags.
Labeling: Affix a completed hazardous waste label to the bag or container. The label must include the full chemical name, "7-(1-Chloroethyl)-3-methylquinoline," and explicitly state "Halogenated Waste." All major components of the waste must be listed.
Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area away from incompatible materials.[11]
Protocol 3.2: Disposal of Bulk or Unused 7-(1-Chloroethyl)-3-methylquinoline
This applies to surplus chemicals, reaction residues, or solutions containing the compound.
Waste Stream Identification: This material is classified as halogenated organic waste.
Containerization: Collect the waste in a dedicated, compatible container, such as a high-density polyethylene (HDPE) carboy or the original manufacturer's bottle.[7][13] Ensure the container is in good condition and has a secure, tight-fitting cap.
Labeling: Immediately label the container with a hazardous waste tag. List "7-(1-Chloroethyl)-3-methylquinoline" and any other solvents or reagents present, with their approximate concentrations. Check the "Halogenated" and "Toxic" hazard boxes.
Collection: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[13]
Storage: Store the sealed container in a designated Satellite Accumulation Area with secondary containment to prevent spills.
Protocol 3.3: Management of Empty Containers
Empty containers that once held 7-(1-Chloroethyl)-3-methylquinoline are still considered hazardous waste unless properly decontaminated.
Initial Rinse: Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
Rinsate Disposal: The rinsate is now hazardous waste. Collect all rinsate and manage it as bulk halogenated liquid waste as described in Protocol 3.2.
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, consult your institution's specific guidelines. Some facilities may still require the defaced container to be disposed of as solid hazardous waste.[14]
Protocol 3.4: Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2, including double gloves, goggles, a face shield, and a lab coat or apron.
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[15] Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontamination: Clean the spill area with a cloth or sponge soaked in a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste (Protocol 3.1).
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Management and Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from work with 7-(1-Chloroethyl)-3-methylquinoline.
Caption: Waste Disposal Workflow for 7-(1-Chloroethyl)-3-methylquinoline.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are often categorized under "F-listed" wastes if they are spent solvents.[16] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly identified, managed, and disposed of in accordance with these regulations.[13]
Conclusion
The responsible disposal of 7-(1-Chloroethyl)-3-methylquinoline is a critical component of a robust laboratory safety program. By treating this compound as a toxic, irritant, and environmentally harmful halogenated substance, researchers can effectively mitigate risks. Adherence to the protocols of segregation, proper containerization, clear labeling, and reliance on certified waste management services ensures that the entire lifecycle of the chemical is managed safely and in full compliance with environmental regulations.
References
Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact.
Neuwoehner, J., et al. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.
Wikipedia. Quinoline.
Insight into Quinoline in Context of Conventional versus Green Synthesis. (2023, August 1). Insights into Quinoline in Context of Conventional versus Green Synthesis.
Request PDF. (2025, August 7). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
Personal protective equipment for handling 7-(1-Chloroethyl)-3-methylquinoline
The following guide details the operational safety, personal protective equipment (PPE), and disposal protocols for 7-(1-Chloroethyl)-3-methylquinoline . Notice of Hazard Classification: As a specific Safety Data Sheet (...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the operational safety, personal protective equipment (PPE), and disposal protocols for 7-(1-Chloroethyl)-3-methylquinoline .
Notice of Hazard Classification:
As a specific Safety Data Sheet (SDS) for this exact intermediate is often unavailable in public repositories, this guide applies Structure-Activity Relationship (SAR) safety protocols. Due to the 1-chloroethyl moiety (a secondary benzylic halide analog) attached to the quinoline ring, this compound must be treated as a High-Potency Alkylating Agent and a probable Genotoxic Impurity (GTI) .[1][2]
Executive Safety Summary
Primary Hazard:DNA Alkylation & Corrosion . The reactive chloroethyl group can alkylate biological macromolecules (DNA/Proteins) and hydrolyze on moist surfaces (eyes/lungs) to release Hydrochloric Acid (HCl).
Critical Control: Moisture exclusion is vital. Hydrolysis generates corrosive HCl gas and the corresponding alcohol.
Containment Level:OEB 4 (Occupational Exposure Band 4) default until specific toxicology proves otherwise. Handle only in a certified fume hood or glovebox.
Part 1: Risk Assessment & Hazard Identification
Hazard Class
Risk Description
Mechanism of Action
Acute Toxicity (Dermal/Inhal)
High
Rapid absorption through skin due to lipophilic quinoline ring; systemic toxicity likely.[1][2]
Skin/Eye Corrosion
Severe (Cat 1B)
Hydrolysis of the C-Cl bond releases HCl upon contact with sweat or mucous membranes.[1]
Genotoxicity (Mutagenicity)
Suspected (Cat 2)
The secondary benzylic chloride acts as an electrophile, potentially forming DNA adducts.
Reactivity
Moisture Sensitive
Reacts with water/humidity to form 7-(1-hydroxyethyl)-3-methylquinoline and HCl.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE depends on the scale of operation and the physical state of the material.
PPE Decision Workflow
Figure 1: PPE Selection Logic based on operational scale and physical state.[1][2]
Benzylic chlorides can permeate standard nitrile rubber. Laminate offers >4hr breakthrough time.
Respiratory
Powered Air Purifying Respirator (PAPR) or N100/P3 Half-mask if outside a hood.[1]
Prevents inhalation of dust which hydrolyzes in the lungs to form acid.
Eye Protection
Chemical Splash Goggles (Unvented).
Safety glasses are insufficient due to the risk of corrosive HCl vapors.
Body Protection
Tyvek® Lab Coat or Apron (Disposable).
Contaminated cloth coats cannot be effectively decontaminated and must be incinerated.
Part 3: Operational Protocols
Storage & Stability
Temperature: Store at 2°C to 8°C (Refrigerated).
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The compound is sensitive to atmospheric moisture.[3]
Container: Amber glass vial with a Teflon-lined cap. Seal with Parafilm to prevent moisture ingress.
Weighing & Handling
Location: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
Static Control: Use an anti-static gun on the spatula and vial before weighing to prevent powder scattering (electrostatic dispersion is common with quinoline derivatives).
Technique:
Place a secondary containment tray (spill tray) in the hood.
Pre-weigh solvent in the receiving vessel to immediately dissolve the solid upon transfer (reducing dust risk).
Wipe the exterior of the stock vial with a dry tissue before returning to storage.
Deactivation & Spill Response
Do NOT use water alone. Water will generate HCl gas, expanding the hazard radius.
Deactivation Solution (Quenching Agent):
Composition: 10% Sodium Thiosulfate (
) + 2% Sodium Bicarbonate () in water.
Mechanism: Thiosulfate acts as a soft nucleophile, rapidly displacing the chloride to form a non-volatile, water-soluble Bunte salt, while bicarbonate neutralizes any generated acid.[1]
Spill Cleanup Workflow:
Evacuate the immediate area if the spill is outside a hood.
Don PPE: Level 3 (Respirator + Double Gloves).
Cover: Gently cover the spill with dry absorbent pads (polypropylene).
Wet: Slowly wet the pads with the Deactivation Solution . Allow to sit for 15 minutes.
Collect: Gather soaked pads into a hazardous waste bag.
Clean: Wipe the surface 3 times with methanol, then soap and water.
Part 4: Chemical Deactivation Pathway
Understanding the chemistry of deactivation ensures the user understands why specific agents are used.
Figure 2: Chemical mechanism for neutralizing the alkylating hazard using Sodium Thiosulfate.[1][2]
Part 5: Waste Disposal
Solid Waste: All contaminated consumables (gloves, wipes, weighing boats) must be double-bagged and labeled as "Cytotoxic/Genotoxic Waste" for incineration.[1]
Liquid Waste: Quenched reaction mixtures should be adjusted to pH 7-9 before disposal into the Halogenated Organic Waste stream.[1] Do not mix with strong oxidizers (e.g., Nitric acid) as thiosulfate residues can react vigorously.
References
Merck Millipore . Safety Data Sheet: Quinoline Derivatives and Handling of Alkyl Halides. Retrieved from .
National Oceanic and Atmospheric Administration (NOAA) . Cameo Chemicals: 7-Methylquinoline and Benzylic Chlorides Safety. Retrieved from .
PubChem . Compound Summary: Quinoline and Benzyl Chloride Derivatives. National Library of Medicine.[4] Retrieved from .
Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. Retrieved from .
Echemi . Safety Data Sheet: 2-Chloro-3-(chloromethyl)-7-ethylquinoline (Analogous Structure). Retrieved from .